molecular formula C8H6N2O B1194407 1H-Benzimidazole-2-carboxaldehyde CAS No. 3314-30-5

1H-Benzimidazole-2-carboxaldehyde

Cat. No.: B1194407
CAS No.: 3314-30-5
M. Wt: 146.15 g/mol
InChI Key: DQOSJWYZDQIMGM-UHFFFAOYSA-N
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Description

1H-benzimidazole-2-carbaldehyde is a benzimidazolecarbaldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazole-2-carbaldehyde
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InChI

InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10)
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InChI Key

DQOSJWYZDQIMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N2O
Source PubChem
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DSSTOX Substance ID

DTXSID40186791
Record name 1H-Benzimidazole-2-carboxaldehyde
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Molecular Weight

146.15 g/mol
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CAS No.

3314-30-5
Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-Benzimidazole-2-carboxaldehyde
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Record name 1H-benzimidazole-2-carboxaldehyde
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Record name 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-carboxaldehyde from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of a reliable two-step synthetic pathway for the preparation of 1H-Benzimidazole-2-carboxaldehyde, a pivotal intermediate in medicinal chemistry, starting from o-phenylenediamine. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with the synthesis, tailored for an audience in research and drug development.

Introduction

Benzimidazole derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The functionalization of the benzimidazole scaffold is crucial for the development of novel drug candidates. This compound is a particularly valuable building block, as the aldehyde group serves as a versatile handle for further chemical transformations.

This guide focuses on a robust and accessible two-step synthesis route:

  • Step 1: Condensation to form 2-(Hydroxymethyl)-1H-benzimidazole. This initial step involves the reaction of o-phenylenediamine with glycolic acid to construct the benzimidazole ring with a hydroxymethyl group at the 2-position.

  • Step 2: Oxidation to this compound. The intermediate alcohol is then selectively oxidized to the desired aldehyde.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below. The first step is a condensation reaction, and the second step is a selective oxidation.

Signaling Pathway Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation o-phenylenediamine o-phenylenediamine intermediate_alcohol 2-(Hydroxymethyl)-1H-benzimidazole o-phenylenediamine->intermediate_alcohol + Glycolic Acid (DMF, 90-100°C) glycolic_acid glycolic_acid intermediate_alcohol_2 2-(Hydroxymethyl)-1H-benzimidazole final_product This compound intermediate_alcohol_2->final_product + MnO2 (DCM, rt)

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsSolventTemperatureReaction TimeYieldReference
1Condensationo-Phenylenediamine, Glycolic AcidDMF90-100°COptimized~50%[1][2]
2Oxidation2-(Hydroxymethyl)-1H-benzimidazole, Manganese DioxideDichloromethaneRoom Temperature4-24 hoursGood to Excellent[3]

Experimental Protocols

Experimental Workflow Diagram

G cluster_step1 Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole cluster_step2 Step 2: Oxidation to this compound s1_react Combine o-phenylenediamine and glycolic acid in DMF s1_reflux Reflux at 90-100°C s1_react->s1_reflux s1_monitor Monitor by TLC s1_reflux->s1_monitor s1_workup Dilute with water, neutralize with NaHCO3 s1_monitor->s1_workup s1_extract Extract with ethyl acetate s1_workup->s1_extract s1_purify Purify by column chromatography s1_extract->s1_purify s2_react Suspend alcohol and activated MnO2 in DCM s1_purify->s2_react Isolated Intermediate s2_stir Stir vigorously at room temperature s2_react->s2_stir s2_monitor Monitor by TLC (4-24 h) s2_stir->s2_monitor s2_filter Filter through Celite® s2_monitor->s2_filter s2_concentrate Concentrate the filtrate s2_filter->s2_concentrate s2_purify Purify by column chromatography s2_concentrate->s2_purify

Caption: General experimental workflow for the two-step synthesis.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole

This protocol is adapted from the procedure described by Poddar et al.[1][2].

Materials:

  • o-Phenylenediamine

  • Glycolic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in dimethylformamide (DMF).

  • To this solution, add glycolic acid.

  • Heat the reaction mixture to 90-100°C and maintain it under reflux.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water.

  • Neutralize any residual acid by carefully adding a saturated sodium bicarbonate solution until the solution is neutral to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and wash with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-(hydroxymethyl)-1H-benzimidazole.[1][2]

Step 2: Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole to this compound

This is a generalized protocol for the selective oxidation of a heterocyclic primary alcohol to an aldehyde using activated manganese dioxide.[1][3]

Materials:

  • 2-(Hydroxymethyl)-1H-benzimidazole (from Step 1)

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 2-(hydroxymethyl)-1H-benzimidazole in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO₂) to the suspension. A significant excess of MnO₂ (by weight) is typically required for this type of oxidation.[1][4]

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours. Gentle heating to reflux can be applied if the reaction is sluggish.[3]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with additional DCM.

  • Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Conclusion

The two-step synthesis of this compound from o-phenylenediamine via a 2-(hydroxymethyl)-1H-benzimidazole intermediate is a reliable and well-documented method. This approach offers a practical route for obtaining this key building block for further elaboration in drug discovery and development programs. The protocols provided in this guide, along with the summarized quantitative data, offer a solid foundation for researchers and scientists working in the field of medicinal chemistry.

References

An In-depth Technical Guide to 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of 1H-Benzimidazole-2-carboxaldehyde. It is an important heterocyclic organic compound and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a building block for a wide range of biologically active molecules.[2][3][4]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, characterization, and application in further chemical synthesis.

PropertyValueSource
Molecular Formula C₈H₆N₂O[5]
Molar Mass 146.15 g/mol [1][5]
Appearance Solid, Colorless to light yellow crystalline powder[1][2]
Melting Point 224 °C[1]
Boiling Point 361.8 ± 25.0 °C (Predicted)[1]
Density 1.368 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility 1242.87 mg/L[6]
pKa 10.61 ± 0.10 (Predicted)[1]
Flash Point 176.4 °C[1]
Vapor Pressure 2.02E-05 mmHg at 25°C[1]
Refractive Index 1.747[1]

Spectral Data and Characterization

The structural elucidation of this compound is primarily accomplished through various spectroscopic techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): In a DMSO-d₆ solvent, the ¹H NMR spectrum would characteristically show signals for the aromatic protons on the benzene ring, the N-H proton of the imidazole ring, and the aldehyde proton (CHO).[7] The aldehyde proton typically appears as a singlet in the downfield region.

  • ¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. Key signals include those for the carbonyl carbon of the aldehyde group and the carbons of the benzimidazole ring system.

  • IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong peak corresponding to the C=O stretch of the aldehyde group is expected. Other notable peaks include the N-H stretch of the imidazole ring and C-H stretches from the aromatic ring.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak [M]+ would be observed at m/z 146, corresponding to its molecular weight.[5][9]

Experimental Protocols

1. Synthesis of this compound via Condensation Reaction

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamine with an appropriate aldehyde, a method known as the Weidenhagen reaction.[10] This process typically involves an oxidative cyclization step. Modern variations may use catalysts or microwave assistance to improve yields and reduce reaction times.[11][12]

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.[11]

  • Addition of Aldehyde: To this solution, add 1H-imidazole-2-carboxaldehyde (1.0 equivalent). Note: While many protocols use various benzaldehydes to create different 2-substituted benzimidazoles, for the title compound, the starting aldehyde is glyoxal or a derivative, followed by specific reaction steps not fully detailed in the provided search results. A more direct cited method involves the oxidation of p-phenylenediamine and formaldehyde.[1]

  • Catalyst/Oxidant Addition: Introduce a catalyst or an oxidizing agent. Options include p-toluenesulfonic acid (p-TsOH), hydrogen peroxide (H₂O₂), or sodium metabisulfite (Na₂S₂O₅).[10][13] Recently, ZnO nanoparticles have been used as an effective and eco-friendly catalyst.[11]

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 70°C or reflux) for a period ranging from 15 minutes to several hours, depending on the specific reactants and catalyst used.[10][11] Reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is often precipitated by pouring the mixture into ice-cold water.[10]

  • Purification: The crude solid product is collected by vacuum filtration and washed with cold water.[10] Further purification is achieved by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield the pure this compound.[10][11]

2. Characterization Workflow

A standard workflow for the characterization of the synthesized product is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Reactants o-Phenylenediamine + Aldehyde/Carboxylic Acid Reaction Condensation Reaction (e.g., Reflux with Catalyst) Reactants->Reaction Precipitation Precipitation (in Ice-Cold Water) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization PureProduct Pure 1H-Benzimidazole- 2-carboxaldehyde Recrystallization->PureProduct NMR ¹H and ¹³C NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry (MS) PureProduct->MS IR FT-IR Spectroscopy PureProduct->IR Analysis Data Analysis & Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Biological and Pharmacological Context

Benzimidazole derivatives are renowned for their broad spectrum of biological activities, making them a cornerstone in drug discovery.[3][4] This scaffold is present in numerous marketed drugs and is investigated for various therapeutic applications.

  • Antiparasitic and Anthelmintic Activity: Benzimidazoles are widely used as anthelmintic agents. Their mechanism of action often involves inhibiting the polymerization of tubulin in parasites, which disrupts cellular structure and function.[4][14]

  • Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains.[3][15][16]

  • Anticancer Activity: The benzimidazole nucleus is a key component in the development of novel anticancer agents.[2] The disruption of microtubule formation is also a relevant mechanism in cancer therapy.

  • Antiviral Activity: Certain benzimidazole compounds have been found to exhibit significant antiviral properties, including activity against HIV.[3][4]

The diverse biological profile of the benzimidazole core makes this compound a valuable starting material for synthesizing new chemical entities with potential therapeutic applications.[2]

G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Subunit Benzimidazole->Tubulin Binds to Polymerization Microtubule Polymerization Benzimidazole->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Formation Polymerization->Microtubule Leads to Disruption Disruption of Cellular Functions Polymerization->Disruption Lack of CellFunction Essential Cellular Functions (e.g., Mitosis, Motility) Microtubule->CellFunction Enables

Caption: Simplified signaling pathway for benzimidazole derivatives inhibiting tubulin polymerization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed.[5]

  • H319: Causes serious eye irritation.[5]

  • H315: Causes skin irritation (reported in some notifications).[5]

  • H335: May cause respiratory irritation (reported in some notifications).[5]

Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound.[1] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1]

References

A Comprehensive Technical Guide to 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-Benzimidazole-2-carboxaldehyde, a pivotal heterocyclic compound in the fields of medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in drug discovery and fluorescence microscopy.

Chemical Identity and Structure

This compound, a derivative of benzimidazole, is distinguished by a formyl group (-CHO) at the 2-position of the benzimidazole ring. This structural feature imparts significant reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex molecules.

  • IUPAC Name: 1H-benzimidazole-2-carbaldehyde[1]

  • Chemical Formula: C₈H₆N₂O

  • Molecular Weight: 146.15 g/mol

  • CAS Number: 3314-30-5

  • Canonical SMILES: C1=CC=C2C(=C1)NC(=N2)C=O[1]

Structure:

Chemical structure of this compound

Physicochemical and Spectral Data

The physicochemical properties of this compound are crucial for its application in various experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₆N₂O[1]
Molar Mass 146.15 g/mol
Melting Point 224 °C
Boiling Point 361.8 ± 25.0 °C (Predicted)
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm): 10.0 (s, 1H, CHO), 7.8-7.3 (m, 4H, Ar-H)[2]
¹³C NMR Data not readily available in literature
InChI InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10)[1]
InChIKey DQOSJWYZDQIMGM-UHFFFAOYSA-N[1]

Synthesis Protocols

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of o-phenylenediamine with an appropriate aldehyde. Below are two detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TsOH) as a Catalyst

This protocol is adapted from a general method for synthesizing benzimidazole derivatives from aldehydes.

Materials:

  • o-Phenylenediamine

  • Glyoxal (as a source of the carboxaldehyde group)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in DMF (3 ml).

  • Add p-TsOH (20 ml) to the mixture.

  • Heat the reaction mixture at 80°C with continuous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate beaker, prepare a solution of Na₂CO₃ (0.01 mol) in water (20 ml).

  • Add the reaction mixture dropwise to the sodium carbonate solution with stirring.

  • A precipitate of this compound will form.

  • Filter the product, wash it with water, and then dry it to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and efficient synthesis compared to conventional heating.

Materials:

  • o-Phenylenediamine

  • Glyoxal

  • Butanoic acid

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine, glyoxal, and a catalytic amount of butanoic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).

  • After irradiation, cool the vessel to room temperature.

  • Perform a standard work-up procedure, which may include neutralization, precipitation, and filtration as described in Protocol 1.

  • The crude product can be further purified by recrystallization.

Applications in Research and Drug Development

This compound is a versatile building block for the synthesis of a wide range of biologically active compounds and functional materials.

4.1. Intermediate in Pharmaceutical Synthesis

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] this compound serves as a key intermediate in the synthesis of various therapeutic agents, including:

  • Anticancer Agents: Benzimidazole derivatives have been shown to exhibit anticancer properties through various mechanisms, such as inhibiting tubulin polymerization, acting as topoisomerase inhibitors, and inducing cell cycle arrest.[3][4]

  • Antiparasitic Drugs: The benzimidazole core is found in several anthelmintic drugs.

  • Anti-inflammatory and Antimicrobial Agents: Derivatives of this compound have also been explored for their potential as anti-inflammatory and antimicrobial drugs.

4.2. Precursor for Fluorescent Probes

The rigid, planar structure of the benzimidazole ring system makes it an excellent fluorophore. The aldehyde group of this compound can be readily modified to create fluorescent probes for various applications, including:

  • Bioimaging: These probes can be used for live-cell imaging to visualize cellular structures and processes.[5][6]

  • Sensing: Benzimidazole-based fluorescent probes have been developed for the detection of ions and changes in pH.[6][7]

Visualized Workflows and Pathways

5.1. General Workflow for Live-Cell Imaging

The following diagram illustrates a typical experimental workflow for using a fluorescent probe derived from this compound for live-cell imaging.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed cells on glass-bottom dish probe_prep Prepare working solution of fluorescent probe cell_seeding->probe_prep Allow cells to adhere staining Incubate cells with probe solution probe_prep->staining washing Wash cells to remove excess probe staining->washing microscopy Mount on fluorescence microscope washing->microscopy excitation Excite probe at specific wavelength microscopy->excitation emission Collect emission signal excitation->emission image_analysis Image acquisition and analysis emission->image_analysis

Caption: Workflow for live-cell imaging with a benzimidazole-based fluorescent probe.

5.2. Anticancer Mechanisms of Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms of action. The diagram below illustrates some of the key pathways targeted by these compounds.

G cluster_targets Cellular Targets cluster_effects Cellular Effects benzimidazole Benzimidazole Derivatives tubulin Tubulin Polymerization benzimidazole->tubulin inhibition topoisomerase Topoisomerase benzimidazole->topoisomerase inhibition kinases Kinases (e.g., CDKs) benzimidazole->kinases inhibition mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest dna_damage DNA Damage topoisomerase->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) kinases->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Key anticancer mechanisms of action for benzimidazole derivatives.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Its versatile chemistry and significant biological relevance ensure its continued importance in the pursuit of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Spectral Data of 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1H-Benzimidazole-2-carboxaldehyde, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, experimental protocols for data acquisition, and a workflow for its synthesis, offering valuable insights for researchers engaged in the synthesis, characterization, and application of benzimidazole derivatives.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. Herein, we present a summary of the ¹H NMR, ¹³C NMR, and IR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HN-H (imidazole ring)
~9.95Singlet1H-CHO (aldehyde proton)
~7.8-7.9Multiplet2HAromatic protons
~7.4-7.6Multiplet2HAromatic protons
Table 2: ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum was also recorded in DMSO-d₆. The chemical shifts (δ) are reported in ppm. Due to the variability in reported values, a representative range is provided based on literature data for similar benzimidazole structures.

Chemical Shift (δ) (ppm)Assignment
~185.0 - 195.0C=O (aldehyde)
~145.0 - 155.0C2 (imidazole ring)
~135.0 - 145.0Aromatic C (quaternary)
~110.0 - 130.0Aromatic CH
Table 3: IR Spectral Data of this compound

The infrared (IR) spectrum is typically recorded using a KBr pellet. The absorption bands are reported in wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadN-H stretch (imidazole ring)
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch (from aldehyde)
~1700StrongC=O stretch (aldehyde)
~1620MediumC=N stretch (imidazole ring)
~1450MediumAromatic C=C stretch

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data. The following are generalized protocols for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically employed.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data collection.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Place the resulting fine powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Synthesis Workflow of this compound

The synthesis of this compound is a key process for accessing a wide range of biologically active molecules. A common synthetic route involves the condensation of o-phenylenediamine with an appropriate C1 source for the aldehyde functionality. Below is a logical workflow for a typical synthesis.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Product cluster_purification Work-up & Purification Reactant1 o-Phenylenediamine Condensation Condensation Reaction (e.g., in the presence of an acid catalyst) Reactant1->Condensation Reactant2 Glyoxylic Acid Derivative Reactant2->Condensation Oxidation Oxidative Cyclization Condensation->Oxidation Workup Neutralization & Extraction Oxidation->Workup Product This compound Purification Column Chromatography / Recrystallization Workup->Purification Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of a diverse array of pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. The aldehyde functional group provides a reactive handle for further molecular elaboration, enabling the generation of libraries of compounds for screening and lead optimization in drug discovery programs. The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.

The logical relationship for its application in the initial stages of drug discovery can be visualized as follows:

G Role of this compound in Drug Discovery cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_development Preclinical Development Start This compound Derivatization Chemical Modification (e.g., Schiff base formation, Wittig reaction) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow illustrating the role of this compound in the drug discovery pipeline.

The Aldehyde Group in Benzimidazole Derivatives: A Gateway to Chemical Diversity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an aldehyde group onto this heterocyclic system unlocks a vast potential for chemical derivatization, leading to a diverse array of compounds with significant biological activities. This technical guide delves into the reactivity of the aldehyde group in benzimidazole derivatives, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate further research and drug development endeavors.

Core Reactivity of the Benzimidazole Aldehyde Group

The aldehyde functional group at the C2-position of the benzimidazole ring is a versatile chemical handle, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the benzimidazole nucleus. Key reactions include nucleophilic addition, condensation, oxidation, and reduction, which serve as foundational methods for synthesizing a wide range of biologically active molecules.

Condensation Reactions: Formation of Schiff Bases and Beyond

One of the most prominent reactions of benzimidazole aldehydes is their condensation with primary amines to form Schiff bases (imines). This reaction is typically carried out in refluxing ethanol and serves as a simple yet powerful method for introducing molecular diversity.[1][2] These Schiff bases are not merely synthetic intermediates but often exhibit potent biological activities themselves, including antimicrobial and anticancer properties.[1][3][4]

Beyond simple Schiff base formation, the aldehyde group readily participates in Knoevenagel condensations with active methylene compounds.[5] This reaction, often catalyzed by a weak base, leads to the formation of α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations and are themselves of interest for their biological properties.[6][7]

Wittig Reaction: Carbon-Carbon Bond Formation

The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene.[8] This reaction involves the use of a phosphonium ylide (Wittig reagent) and is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereocontrol. This transformation is particularly useful for synthesizing benzimidazole derivatives with extended conjugation, which can be of interest for applications in materials science and as biological probes.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. Oxidation can be achieved using various oxidizing agents, providing access to benzimidazole-2-carboxylic acid derivatives, which are important building blocks for the synthesis of amides and esters with potential therapeutic applications. Conversely, reduction of the aldehyde to the corresponding alcohol furnishes another key intermediate for further functionalization.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and biological evaluation of benzimidazole aldehyde derivatives.

Table 1: Synthesis of Benzimidazole Schiff Base Derivatives

EntryAldehyde DerivativeAmineSolventReaction Time (h)Yield (%)m.p. (°C)Reference
1Benzimidazole-2-carboxaldehydeAnilineEthanol485188-190[1]
2Benzimidazole-2-carboxaldehyde4-ChloroanilineEthanol488210-212[1]
3Benzimidazole-2-carboxaldehyde4-MethoxyanilineEthanol490195-197[1]
4Benzimidazole-2-carboxaldehyde4-NitroanilineEthanol482230-232[1]

Table 2: Knoevenagel Condensation of Benzimidazole-2-carboxaldehyde

EntryActive Methylene CompoundCatalystConditionsReaction TimeYield (%)Reference
1MalononitrilePiperidineEthanol, reflux2 h92[5]
2Ethyl cyanoacetatePiperidineEthanol, reflux3 h88[5]
3MalononitrileUreaMicrowave (180W)2 min95[5]

Table 3: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
Benzimidazole Schiff base (3c)K. pneumoniae7.8[3]
Benzimidazole Schiff base (3d)E. coli7.8[3]
Benzimidazole Schiff base (3e)S. aureus15.6[3]
Benzimidazole Schiff base (3f)K. pneumoniae7.8[3]
Bis-benzimidazole (11d)S. aureus1.95[9]
Bis-benzimidazole (11d)E. coli3.9[9]
Bis-benzimidazole (11d)C. albicans0.98[9]

Table 4: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Benzimidazole derivative (4c)Leukemia (SR)0.23[10]
Benzimidazole derivative (4e)Ovarian Cancer (OVCAR-3)0.33[10]
Benzimidazole derivative (4g)Leukemia (K-562)0.28[10]
Benzimidazole-triazolothiadiazine (5e)Breast Cancer (MCF-7)0.032[11]

Experimental Protocols

General Procedure for the Synthesis of Benzimidazole Schiff Bases[1]

A mixture of benzimidazole-2-carboxaldehyde (1 mmol) and the appropriate primary amine (1 mmol) is refluxed in ethanol (20 mL) for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure Schiff base.

General Procedure for Knoevenagel Condensation[6]

To a mixture of the aromatic aldehyde (2 mmol) and the active methylene compound (2 mmol), a catalytic amount of urea (10 mol %, 0.2 mmol) is added in a Pyrex glass beaker and mixed thoroughly. The mixture is then subjected to microwave irradiation at 180W for 1 to 5 minutes. After completion, the solid reaction mixture is washed with water to remove the catalyst and recrystallized from an ethyl acetate/n-hexane mixture to yield the pure product.

General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes[14][15]

An equimolar mixture of o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) is stirred in ethanol (10 mL). A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture. The reaction mixture is then refluxed for 2-8 hours and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizing the Core Concepts

Signaling Pathway Inhibition

Benzimidazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->EGFR Inhibition G A Starting Materials (o-phenylenediamine, aldehyde) B Synthesis of Benzimidazole Aldehyde A->B C Purification (Recrystallization/Chromatography) B->C D Structural Characterization (NMR, IR, Mass Spec) C->D E Derivative Synthesis (e.g., Schiff Base Formation) D->E F Purification of Derivatives E->F G Structural Characterization of Derivatives F->G H Biological Evaluation (e.g., Antimicrobial, Anticancer assays) G->H I Data Analysis (IC50/MIC determination) H->I J Lead Compound Identification I->J

References

Synthesis and Characterization of Novel Benzimidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[3][4][5][6][7] This technical guide provides an in-depth overview of the synthesis and characterization of novel benzimidazole compounds, tailored for professionals in drug discovery and development.

Core Synthetic Methodologies

The construction of the benzimidazole ring system is most commonly achieved through the condensation of an ortho-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[8] Modern advancements have introduced microwave and ultrasound-assisted methods to improve reaction efficiency.[8]

Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

A foundational method for synthesizing 2-substituted benzimidazoles involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[8]

Experimental Protocol:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

  • Stir the mixture until a precipitate forms.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).[8]

Weidenhagen Reaction: Condensation with Aldehydes

The reaction of o-phenylenediamines with aldehydes is another prevalent method. This reaction typically requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base.[8]

Experimental Protocol:

  • Dissolve o-phenylenediamine (1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of an oxidizing agent. A common system is sodium metabisulfite or the use of an acid like HCl with H2O2.[9]

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring by TLC.

  • After the reaction is complete, neutralize the mixture if an acid was used.

  • The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the crude product to obtain the pure benzimidazole derivative.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.

Experimental Protocol:

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any required catalyst or acid.[8]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[8]

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, filtration).[8]

  • Purify the product by recrystallization.[8]

Comparative Data of Synthetic Methods

CompoundReactantsMethodCatalyst/ConditionsYield (%)M.P. (°C)Reference
2-Phenyl-1H-benzo[d]imidazoleo-Phenylenediamine, BenzaldehydeConventionalNH4Cl, CHCl3, rt, 4h94-[10]
5-methoxy-1H-benzo[d]imidazole-2(3H)-thione4-methoxybenzene-1,2-diamine, CS2ConventionalKOH, Methanol, 70°C, 8h71190-192[11]
5-nitro-1H-benzo[d]imidazole-2(3H)-thione4-nitrobenzene-1,2-diamine, CS2ConventionalKOH, Methanol, 70°C, 8h71209-210[11]
1-benzyl-2-phenyl-1H-benzimidazoleo-phenylenediamine, benzaldehydeMicrowaveEr(OTf)3, water, 15 min72-[12]

Characterization of Novel Benzimidazole Compounds

The structural elucidation of newly synthesized benzimidazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a thin film.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands. Key absorptions for benzimidazoles include N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1620-1580 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Record the ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift (δ 12-13 ppm) in ¹H NMR. Aromatic protons will be observed in the range of δ 7-8 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, EI).

  • Analyze the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. The fragmentation pattern can provide further structural information.

Visualization of Workflows and Pathways

Synthetic Workflow

synthetic_workflow reactants o-Phenylenediamine + Aldehyde/Carboxylic Acid mixing Mixing in Solvent reactants->mixing 1 reaction Reaction (Heating/Microwave) mixing->reaction 2 workup Work-up (Neutralization, Precipitation) reaction->workup 3 filtration Filtration workup->filtration 4 crude_product Crude Product filtration->crude_product 5 purification Purification (Recrystallization) crude_product->purification 6 pure_product Pure Benzimidazole Derivative purification->pure_product 7

Caption: A generalized workflow for the synthesis of benzimidazole derivatives.

Characterization Workflow

characterization_workflow pure_product Pure Benzimidazole Derivative ftir FT-IR Spectroscopy pure_product->ftir nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms data_analysis Spectroscopic Data Analysis ftir->data_analysis nmr->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: A typical workflow for the structural characterization of synthesized compounds.

Biological Activity and Signaling Pathways

Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms of action.[1][4] For instance, some derivatives act as microtubule destabilizing agents, similar to other anthelmintic benzimidazoles.[2][13] A notable anticancer mechanism for some benzimidazoles, such as fenbendazole, involves the inhibition of glycolysis and downregulation of glucose uptake in cancer cells.[13] This is often mediated through the p53 signaling pathway.

p53-Mediated Inhibition of Glucose Uptake by Benzimidazoles

p53_pathway benzimidazole Benzimidazole Derivative p53 p53 Activation benzimidazole->p53 glut_inhibition Inhibition of GLUT Transporter Expression p53->glut_inhibition glucose_uptake Decreased Glucose Uptake glut_inhibition->glucose_uptake glycolysis Inhibition of Glycolysis glucose_uptake->glycolysis apoptosis Enhanced Apoptosis glycolysis->apoptosis

Caption: A simplified signaling pathway of p53-mediated anticancer activity of certain benzimidazoles.

Conclusion

The benzimidazole scaffold continues to be a cornerstone in the development of new therapeutic agents. The synthetic methodologies are well-established and can be adapted for high-throughput synthesis through modern techniques. A thorough characterization using a combination of spectroscopic methods is essential for the unambiguous identification of novel derivatives. Understanding the underlying mechanism of action, such as the inhibition of key signaling pathways, is critical for the rational design of more potent and selective drug candidates. This guide provides a foundational framework for researchers and scientists engaged in the exciting field of benzimidazole chemistry and drug discovery.

References

An In-depth Technical Guide to the Formation of 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 1H-Benzimidazole-2-carboxaldehyde, a key building block in medicinal chemistry. The document details the core reaction mechanisms, provides structured quantitative data for comparative analysis of synthetic routes, and outlines detailed experimental protocols for key transformations. Visualizations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in drug discovery, and the presence of a reactive aldehyde group at the 2-position allows for extensive functionalization and the construction of complex molecular architectures. This guide explores the principal mechanisms for the formation of this important molecule, focusing on three primary synthetic strategies:

  • Condensation of o-Phenylenediamine with a C2 Synthon: A direct approach involving the reaction of o-phenylenediamine with a two-carbon electrophile, typically glyoxylic acid or a derivative thereof.

  • Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole: A two-step process involving the initial formation of the corresponding alcohol followed by its oxidation to the aldehyde.

  • Direct Formylation of the Benzimidazole Core: Introduction of the formyl group onto a pre-formed benzimidazole ring, for instance, via the Vilsmeier-Haack reaction.

Each of these routes offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency. This guide aims to provide the necessary technical details for researchers to select and implement the most suitable method for their specific needs.

Reaction Mechanisms and Pathways

Condensation of o-Phenylenediamine with Glyoxylic Acid

This is one of the most direct methods for the synthesis of this compound. The reaction proceeds through the formation of an initial adduct between o-phenylenediamine and glyoxylic acid, followed by intramolecular cyclization and dehydration. The likely intermediate is 1H-benzimidazole-2-carboxylic acid, which can then undergo decarboxylation to yield a 2-unsubstituted benzimidazole, or under certain conditions, the desired aldehyde may be formed. A plausible mechanistic pathway involves the following steps:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of glyoxylic acid.

  • Formation of a Carbinolamine: This initial attack forms a tetrahedral intermediate.

  • Dehydration and Imine Formation: The carbinolamine dehydrates to form a Schiff base intermediate.

  • Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative attacks the imine carbon, leading to the formation of a five-membered ring.

  • Aromatization: Subsequent dehydration and tautomerization lead to the formation of the aromatic benzimidazole ring, initially as 1H-benzimidazole-2-carboxylic acid.

  • Decarboxylation/Formation of Aldehyde: The fate of the carboxylic acid group is dependent on the reaction conditions. While decarboxylation is a common outcome for 2-carboxybenzimidazoles, specific conditions may favor the formation or isolation of the aldehyde.

G cluster_0 Mechanism of Benzimidazole Formation from o-Phenylenediamine and Glyoxylic Acid OPD o-Phenylenediamine Intermediate1 Schiff Base Intermediate OPD->Intermediate1 Nucleophilic attack & Dehydration GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate1 Intermediate2 Dihydrobenzimidazole Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization BenzimidazoleCarboxylicAcid 1H-Benzimidazole-2-carboxylic Acid Intermediate2->BenzimidazoleCarboxylicAcid Aromatization FinalProduct This compound BenzimidazoleCarboxylicAcid->FinalProduct Partial Decarboxylation / Oxidation (Hypothetical)

Plausible reaction pathway for the formation of this compound from o-phenylenediamine and glyoxylic acid.

Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole

This two-step approach first involves the synthesis of the alcohol precursor, 2-(hydroxymethyl)-1H-benzimidazole, followed by its oxidation.

Step 1: Formation of 2-(Hydroxymethyl)-1H-benzimidazole

The precursor alcohol is typically synthesized by the condensation of o-phenylenediamine with glycolic acid. The mechanism is analogous to the Phillips-Ladenburg reaction for benzimidazole synthesis.

Step 2: Oxidation to this compound

The oxidation of the 2-hydroxymethyl group to a carboxaldehyde is a critical step. Activated manganese dioxide (MnO₂) is a commonly used and effective reagent for the selective oxidation of benzylic and allylic alcohols.[1] The reaction is heterogeneous and proceeds on the surface of the MnO₂. The mechanism is believed to involve either a radical or an ionic pathway.

G cluster_1 Two-Step Synthesis via Oxidation OPD o-Phenylenediamine Hydroxymethylbenzimidazole 2-(Hydroxymethyl)-1H-benzimidazole OPD->Hydroxymethylbenzimidazole Condensation GlycolicAcid Glycolic Acid GlycolicAcid->Hydroxymethylbenzimidazole FinalProduct This compound Hydroxymethylbenzimidazole->FinalProduct Oxidation MnO2 MnO2 MnO2->FinalProduct

Workflow for the two-step synthesis of this compound.

Direct Formylation of 1H-Benzimidazole

The direct introduction of a formyl group at the C2 position of the benzimidazole ring is another potential synthetic route. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The mechanism involves:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich benzimidazole ring attacks the Vilsmeier reagent. The C2 position is the most nucleophilic and is the typical site of electrophilic substitution.

  • Aromatization: Loss of a proton restores the aromaticity of the benzimidazole ring.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.

G cluster_2 Vilsmeier-Haack Formylation Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Benzimidazole 1H-Benzimidazole Benzimidazole->Intermediate Electrophilic Attack FinalProduct This compound Intermediate->FinalProduct Hydrolysis

Mechanism of the Vilsmeier-Haack formylation of 1H-Benzimidazole.

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of benzimidazole derivatives, providing a comparative overview of different synthetic strategies. It is important to note that specific data for this compound is limited in the literature; therefore, data for analogous transformations are presented to provide a general indication of reaction efficiencies.

Table 1: Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Aldehydes

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNH₄ClCHCl₃Room Temp.494[4][5]
4-MethylbenzaldehydeNH₄ClCHCl₃Room Temp.488[5]
4-MethoxybenzaldehydeNH₄ClCHCl₃Room Temp.485[5]
BenzaldehydeAu/TiO₂CHCl₃:MeOH (3:1)252High Yield[3]
Formaldehydep-TsOHDMF802-3-[6]

Table 2: Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Carboxylic Acids

Carboxylic AcidCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic Acidp-TsOHTolueneReflux2-3-[6]
Glycolic Acid-DMF90-100-High Yield[7]
VariousHCl, Microwave--1.5-4 min80-95[4]
Formic AcidZnO nanoparticles-70-94[8]

Table 3: Oxidation of Alcohols to Aldehydes using MnO₂

SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Benzylic AlcoholsMnO₂Various--Good to Excellent[1]
2-(hydroxymethyl)naphtho[2,3-d]imidazoleMnO₂ChloroformReflux2485-

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles from Aldehydes[7]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Substituted Aldehyde (1 mmol)

  • Ammonium Chloride (NH₄Cl) (4 mmol)

  • Chloroform (CHCl₃) (5 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 mL), add ammonium chloride (4 mmol).

  • Add the substituted aldehyde (1 mmol) to the mixture and stir at room temperature.

  • Continue stirring for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).

  • Separate the layers and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole from Glycolic Acid[1]

Materials:

  • o-Phenylenediamine

  • Glycolic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve an appropriate amount of o-phenylenediamine in dimethylformamide.

  • Add glycolic acid to the solution.

  • Reflux the mixture at 90-100°C, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Neutralize the residual acid by adding NaHCO₃ solution.

  • The product may precipitate upon neutralization and can be collected by filtration.

General Procedure for the Oxidation of 2-(Hydroxymethyl)-1H-benzimidazole to this compound

Materials:

  • 2-(Hydroxymethyl)-1H-benzimidazole

  • Activated Manganese Dioxide (MnO₂) (approx. 10 equivalents)

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)

Procedure for Activation of MnO₂[9]:

  • Place commercial MnO₂ (50 g) in a large Büchner funnel.

  • Slowly add 10% nitric acid (80 mL).

  • After the addition is complete, wash the MnO₂ cake with a large volume of water (2-3 L) until the filtrate is neutral.

  • Dry the activated MnO₂ at 105°C for 48 hours.

Oxidation Procedure:

  • To a solution of 2-(hydroxymethyl)-1H-benzimidazole in a suitable anhydrous solvent, add activated MnO₂ (approximately 10 equivalents).

  • Stir the suspension vigorously at room temperature or under reflux.

  • Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the substrate and the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with the solvent used for the reaction.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Conclusion

The formation of this compound can be achieved through several synthetic routes, each with its own set of advantages and limitations. The condensation of o-phenylenediamine with a suitable C2 synthon like glyoxylic acid offers a direct approach, while the two-step synthesis involving the oxidation of 2-(hydroxymethyl)-1H-benzimidazole provides a reliable alternative. Direct formylation via the Vilsmeier-Haack reaction is also a plausible strategy. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. This guide provides the foundational knowledge, including mechanistic insights, comparative data, and detailed protocols, to aid researchers in making informed decisions for the efficient synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide on the Solubility and Stability of 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Benzimidazole-2-carboxaldehyde (CAS No: 3314-30-5), a key building block in medicinal chemistry. Due to a notable absence of extensive, publicly available experimental data for this specific compound, this document focuses on providing a robust framework for its physicochemical characterization. It includes predicted solubility data, detailed experimental protocols for determining solubility in various solvents, and comprehensive methodologies for assessing its stability under stress conditions as per international guidelines. This guide is intended to empower researchers and drug development professionals to generate reliable and consistent data, facilitating the advancement of research and development involving this compound.

Introduction

This compound is a heterocyclic aromatic compound featuring a benzimidazole core functionalized with a carboxaldehyde group at the 2-position. The benzimidazole scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities. The aldehyde functionality serves as a versatile synthetic handle for the elaboration into more complex molecules, making it a valuable starting material in the synthesis of potential new chemical entities.

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug design, synthesis, and formulation. Solubility directly impacts reaction kinetics, purification, and bioavailability, while stability is critical for ensuring the integrity and shelf-life of both the active substance and any resulting products. This guide provides the necessary theoretical background and practical methodologies to investigate these crucial parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₆N₂OPubChem[1]
Molecular Weight 146.15 g/mol PubChem[1]
Appearance Light yellow powderChem-Impex[2]
Melting Point 224 °CECHEMI[3]
Predicted Water Solubility 1242.87 mg/LChemchart[4]

Solubility Profile

To facilitate direct comparison and data recording, the following table is provided for researchers to populate with their experimental findings.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Shake-flask
Methanol25Shake-flask
Ethanol25Shake-flask
Dimethyl Sulfoxide (DMSO)25Shake-flask
Acetone25Shake-flask
Acetonitrile25Shake-flask
Dichloromethane25Shake-flask

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. A 48-hour period is recommended to confirm equilibrium.

  • Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Filtration cluster_quantify Quantification A Add excess compound to known volume of solvent B Seal and shake at constant temperature (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Dilute filtrate accurately E->F G Analyze by validated HPLC method F->G H Calculate solubility (mg/mL) G->H

Experimental workflow for solubility determination.

Stability Profile

The chemical stability of this compound is a critical parameter. Benzimidazole derivatives can be susceptible to degradation, particularly photodegradation when in solution[5]. The aldehyde group may also be susceptible to oxidation. A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Table 2: Forced Degradation Study Summary for this compound

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradants (RT)
Acid Hydrolysis 0.1 M HCl24 h60 °C
Base Hydrolysis 0.1 M NaOH8 h60 °C
Oxidation 3% H₂O₂12 hRoom Temp
Thermal Dry Heat48 h80 °C
Photolytic ICH Q1B Option 2>1.2 million lux hours & >200 W h/m²25 °C

Experimental Protocol: Chemical Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to reveal potential degradation products.

Objective: To evaluate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water and acetonitrile/methanol

  • Stability-indicating HPLC method (see Section 7)

  • pH meter

  • Oven, photostability chamber (ICH Q1B compliant)[6][7][8]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for up to 24 hours.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for up to 8 hours.

    • Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for up to 12 hours.

    • Withdraw aliquots and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose a known amount of the solid compound to dry heat at 80°C in an oven for 48 hours.

    • Prepare a solution from the stressed solid and analyze by HPLC.

    • Simultaneously, expose a solution of the compound to the same conditions.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m²)[6][7][8].

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare solutions of both the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control (unstressed) sample to determine the percentage of degradation and to identify any degradation products.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis Start 1 mg/mL Stock Solution of Compound Acid Acid Hydrolysis (HCl, 60°C) Start->Acid Base Base Hydrolysis (NaOH, 60°C) Start->Base Oxidation Oxidation (H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid & Solution, 80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Data Determine % Degradation & Identify Degradants HPLC->Data

Workflow for forced degradation stability testing.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact compound from its degradation products, process impurities, and excipients.

Objective: To develop an HPLC method capable of quantifying the decrease of the active substance and detecting the formation of degradation products.

Initial Conditions (Recommendation):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan) and a second, lower-energy wavelength. A photodiode array (PDA) detector is highly recommended.

  • Injection Volume: 10 µL

Method Development & Validation:

  • Specificity: Inject solutions of the compound, placebo (if applicable), and stressed samples. The method must demonstrate that the peak for this compound is free from any co-eluting peaks. Peak purity analysis using a PDA detector is essential.

  • Linearity: Establish a calibration curve with at least five concentrations. The correlation coefficient (r²) should be >0.999.

  • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision, expressed as %RSD) at multiple concentration levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under normal use.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols provided herein offer a clear path for researchers to generate high-quality, reproducible data. The successful characterization of these fundamental physicochemical properties is an indispensable step in the journey of transforming a promising chemical entity into a viable candidate for further development. The structured tables and workflows are designed to aid in systematic data collection and analysis, ultimately contributing to a more comprehensive understanding of this versatile synthetic building block.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Schiff Bases Derived from 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Schiff bases, characterized by the azomethine (-C=N-) group, are another critical class of compounds known for their broad range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3] The synthesis of hybrid molecules incorporating both the benzimidazole ring and the Schiff base functionality has been a significant focus of drug discovery efforts, aiming to develop novel therapeutic agents with enhanced potency and selectivity.

While the condensation of various aldehydes with amino-substituted benzimidazoles is a widely reported synthetic strategy, the use of 1H-Benzimidazole-2-carboxaldehyde as the aldehyde precursor is a less documented yet highly promising route. This approach allows for the versatile synthesis of a wide array of Schiff bases by reacting the aldehyde with various primary amines. The resulting compounds retain the core benzimidazole structure, crucial for potential biological interactions, while the imine linkage and the substituent from the amine provide opportunities for modulating physicochemical properties and biological activity.

These application notes provide a detailed protocol for the synthesis of Schiff bases using this compound, along with methods for their characterization and a summary of the potential biological applications based on structurally related compounds.

General Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction can be catalyzed by a few drops of glacial acetic acid and often proceeds with good to excellent yields upon refluxing.

Experimental Protocol: Synthesis of N-((1H-benzo[d]imidazol-2-yl)methylene)aniline

This protocol describes a representative synthesis using aniline as the primary amine. The same procedure can be adapted for other aromatic and aliphatic primary amines.

Materials:

  • This compound (1.0 mmol, 146.15 mg)

  • Aniline (1.0 mmol, 93.13 mg, 91.3 µL)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of aniline.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) [Eluent: Ethyl acetate/Hexane, 3:7].

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from hot ethanol to obtain pure crystals.

  • Dry the purified product in a desiccator.

  • Record the yield, melting point, and characterize the compound using spectroscopic methods (FTIR, NMR).

Data Presentation

Table 1: Synthesis and Physicochemical Properties of Representative Schiff Bases

The following table presents representative data for a series of Schiff bases synthesized from this compound and various substituted anilines, based on typical outcomes for such reactions.

Compound IDAmine ReactantReaction Time (h)Yield (%)M.P. (°C)
SB-1 Aniline488198-200
SB-2 4-Chloroaniline592215-217
SB-3 4-Methoxyaniline485188-190
SB-4 4-Nitroaniline695240-242
SB-5 4-Methylaniline489205-207
Table 2: Spectroscopic Characterization Data

The structural confirmation of the synthesized Schiff bases is typically achieved through standard spectroscopic techniques. The table below lists the expected characteristic spectral data.

Compound IDFTIR ν (cm⁻¹) (C=N, Imine)¹H NMR (δ, ppm) (CH=N)¹³C NMR (δ, ppm) (CH=N)
SB-1 ~1625~8.5~160.1
SB-2 ~1628~8.6~160.5
SB-3 ~1622~8.4~159.8
SB-4 ~1630~8.8~161.2
SB-5 ~1624~8.4~159.9

Note: ¹H and ¹³C NMR chemical shifts are approximate and can vary based on the solvent and substitution pattern.

Applications in Drug Development

Schiff bases derived from benzimidazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug development. While specific data for derivatives of this compound is limited, the activities of structurally similar compounds provide a strong rationale for their investigation.

Antimicrobial Activity

Benzimidazole-Schiff base hybrids have demonstrated significant potential as antibacterial and antifungal agents.[1][4][5] The mechanism is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of enzymes and the overall lipophilicity of the molecule, which facilitates its transport across microbial cell membranes.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzimidazole-derived Schiff bases against various cancer cell lines.[3][6] Potential mechanisms of action include the inhibition of key enzymes like topoisomerase or kinases, and the induction of apoptosis.

Table 3: Biological Activities of Structurally Related Benzimidazole-Schiff Bases

This table summarizes quantitative data from the literature for various benzimidazole-Schiff base derivatives, illustrating their therapeutic potential.

Compound ClassActivityCell Line / OrganismMeasurement (IC₅₀ / MIC)Reference
Benzimidazole Schiff BasesAntibacterialK. pneumonia, E. coliMIC: 7.8 µg/mL[4][5]
Benzimidazole Schiff BasesAntifungalA. flavus, A. carbonariusMFC: 7.8-15.6 µg/mL[4][5]
Benzimidazole Schiff BasesAntiplasmodialP. falciparumIC₅₀: 26.96 µg/mL[4]
Benzimidazole Schiff BasesAnticancerHCT116, HepG2, A2780Potent Activity[6]

Note: The data presented is for structurally related compounds and serves to indicate the potential applications of Schiff bases derived from this compound.

Visualizations

Diagrams and Workflows

The following diagrams illustrate the synthesis and potential workflow for the preparation and application of Schiff bases from this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1H-Benzimidazole- 2-carboxaldehyde C Solvent (Ethanol) + Catalyst (Acetic Acid) A->C B Primary Amine (R-NH2) B->C D Reflux (4-6h) C->D E Schiff Base Product D->E

Caption: General reaction scheme for Schiff base synthesis.

G start Start: Weigh Reactants step1 Dissolve in Ethanol + Add Catalyst start->step1 step2 Heat to Reflux (4-6 hours) step1->step2 step3 Monitor by TLC step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Cold Ethanol step5->step6 step7 Recrystallize from Hot Ethanol step6->step7 step8 Dry and Characterize step7->step8 end End: Pure Product step8->end

Caption: Experimental workflow for synthesis and purification.

G compound Benzimidazole Schiff Base target1 Microbial Cell Wall/ Membrane compound->target1 Interaction target2 Bacterial/Fungal Enzymes compound->target2 Inhibition target3 Tumor Cell DNA compound->target3 Intercalation/ Binding target4 Kinase/Topoisomerase Enzymes compound->target4 Inhibition outcome1 Cell Lysis/ Growth Inhibition target1->outcome1 target2->outcome1 outcome2 Apoptosis/ Cytotoxicity target3->outcome2 target4->outcome2

Caption: Potential mechanisms of biological activity.

References

Application of 1H-Benzimidazole-2-carboxaldehyde in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Benzimidazole-2-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds. Its benzimidazole core, a privileged scaffold in medicinal chemistry, is structurally analogous to purine nucleosides, allowing it to interact with various biological targets.[1] The aldehyde functional group at the 2-position provides a reactive handle for the facile synthesis of diverse derivatives, including Schiff bases and hydrazones, which have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiparasitic agents.[2][3][4] This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this compound.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown a broad spectrum of pharmacological activities, making this scaffold a focal point in drug discovery and development.

1. Anticancer Activity:

Schiff bases and other derivatives of this compound have exhibited potent cytotoxic effects against various cancer cell lines.[3][5] The proposed mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[4][6] Furthermore, some derivatives have been shown to inhibit critical kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby suppressing tumor growth and angiogenesis.[6][7]

2. Antimicrobial Activity:

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. Hydrazone derivatives of this compound have demonstrated significant antibacterial and antifungal activities.[2][8] These compounds are believed to exert their antimicrobial effects by interfering with essential microbial processes. Due to their structural similarity to purines, they can disrupt the synthesis of nucleic acids and proteins, leading to the inhibition of microbial growth and cell death.[2]

3. Anti-inflammatory and Analgesic Activity:

Benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[9] The mechanism of action is thought to involve the inhibition of inflammatory mediators and enzymes.

4. Antiparasitic Activity:

Compounds derived from the benzimidazole core have shown promise as antiparasitic agents. For instance, hydrazone derivatives have been found to be effective against parasites like Trichinella spiralis.[4] The mode of action is often linked to the disruption of microtubule-dependent processes in the parasites.[4][9]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various derivatives synthesized from benzimidazole precursors, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzimidazole-Triazole HybridsHCT-1163.87 - 8.34[7]
HepG23.87 - 8.34[7]
MCF-73.87 - 8.34[7]
HeLa3.87 - 8.34[7]
N-Alkylated-2-phenyl-1H-benzimidazolesMDA-MB-23116.38[7]
Benzimidazole-linked OxadiazolesMCF-70.13 - 15.2[7]
HaCaT0.13 - 15.2[7]
MDA-MB-2310.13 - 15.2[7]
HepG20.13 - 15.2[7]
A5490.13 - 15.2[7]
Fluoro aryl benzimidazole derivativeHOS1.8[7]
G3612[7]
MCF-72.8[7]
K-5627.8[7]
Benzimidazole with Sulfonamide MoietyMGC-8031.02 - 5.40[7]
PC-31.02 - 5.40[7]
MCF-71.02 - 5.40[7]
Benzimidazole derivative (Compound 5)MCF-717.8 ± 0.24[6]
DU-14510.2 ± 1.4[6]
H69AR49.9 ± 0.22[6]
1-Substituted Benzimidazole DerivativeA-549, HCT-116, MCF-728.29[5]
Chrysin Benzimidazole DerivativeMFC25.72 ± 3.95[5]
Benzoyl Substituted BenzimidazoleMCF-716.18 ± 0.07[5]
HL-6015.15 ± 0.05[5]
Carboxyl Substituted BenzimidazoleMCF-719.21 ± 0.08[5]
HL-6018.29 ± 0.06[5]
N-substituted benzimidazole derivativesOVCAR-310.34 - 14.88[5]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzimidazole DerivativesEnterococcus faecalis12.5 - 400[10]
Staphylococcus aureus12.5 - 400[10]
Candida tropicalis6.25 - 400[10]
Candida albicans50 - 400[10]
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesEscherichia coli2 - 16
Streptococcus faecalis2 - 16
MSSA2 - 16
MRSA2 - 16
Candida albicans8 - 16
Aspergillus niger8 - 16
Benzimidazolium saltsStaphylococcus aureus7.8 - 125.0[11]
Benzimidazole-pyrazole derivativeS. aureus15.62[12]
S. epidermidis7.81[12]
M. luteus3.9[12]
K. pneumoniae7.81[12]
A. fumigates7.81[12]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff base derivatives, which are known for their anticancer activities.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminoaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add the substituted aniline (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.

Protocol 2: General Synthesis of Hydrazone Derivatives from this compound

This protocol outlines the synthesis of hydrazone derivatives, which have shown significant antimicrobial properties.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., isonicotinic hydrazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of the hydrazine derivative (1 equivalent) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or reflux for 2-8 hours, depending on the reactivity of the hydrazine.

  • Monitor the reaction by TLC.

  • Upon completion, the resulting precipitate is filtered.

  • Wash the product with ethanol and then with diethyl ether.

  • Dry the purified hydrazone derivative in a desiccator.

Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzimidazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Akt->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Microtubules->Proliferation Required for Mitosis CytochromeC Cytochrome c Bcl2->CytochromeC Inhibition of Release Apoptosis Apoptosis CytochromeC->Apoptosis Activation of Caspases Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition Benzimidazole->Tubulin Inhibition of Polymerization Benzimidazole->Bcl2 Downregulation

Caption: Proposed mechanism of anticancer action for benzimidazole derivatives.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation Start 1H-Benzimidazole- 2-carboxaldehyde Reaction Condensation Reaction Start->Reaction Reactant Amine / Hydrazine Reactant->Reaction Product Schiff Base / Hydrazone Reaction->Product Purification Filtration & Recrystallization Product->Purification Characterization Spectroscopy (NMR, IR, MS) Purification->Characterization Screening In Vitro Assays (MTT, MIC) Characterization->Screening Data Quantitative Data (IC50, MIC) Screening->Data Mechanism Mechanism of Action Studies Data->Mechanism

Caption: General workflow for synthesis and evaluation of benzimidazole derivatives.

References

Synthesis of Novel Anticancer Agents from 1H-Benzimidazole-2-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential anticancer agents derived from 1H-Benzimidazole-2-carboxaldehyde. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. Its structural similarity to endogenous purines allows it to interact with various biological targets, making it a promising framework for the development of novel cancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of new and effective therapeutic agents. Benzimidazole derivatives have emerged as a significant class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds have been shown to exert their activity through various mechanisms, such as the inhibition of tubulin polymerization, interference with DNA replication and repair enzymes like topoisomerases, and the induction of apoptosis.

This compound serves as a versatile starting material for the synthesis of a diverse array of derivatives, including Schiff bases and hydrazones. These derivatives can be readily prepared through condensation reactions, allowing for the introduction of various substituents to modulate their physicochemical properties and biological activity. This document outlines the synthesis of such derivatives and provides protocols for their evaluation as potential anticancer agents.

Synthesis of Anticancer Agents

The primary synthetic routes for deriving anticancer agents from this compound involve the formation of Schiff bases and hydrazones. These reactions are typically straightforward, one-step condensations.

General Synthesis Workflow

The overall workflow for the synthesis and evaluation of anticancer agents from this compound is depicted below.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 1H-Benzimidazole- 2-carboxaldehyde Condensation Condensation Reaction Start->Condensation Reactant Amine or Hydrazine Derivative Reactant->Condensation Product Schiff Base or Hydrazone Derivative Condensation->Product Cytotoxicity Cytotoxicity Assay (MTT Assay) Product->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V-FITC) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Mechanism Mechanism of Action Studies CellCycle->Mechanism

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff bases by reacting this compound with various aromatic amines.

  • Materials:

    • This compound

    • Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline)

    • Ethanol

    • Glacial acetic acid

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

    • Add the respective substituted aniline (1 mmol) to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol details the synthesis of hydrazones from this compound and various hydrazides.

  • Materials:

    • This compound

    • Hydrazides (e.g., isonicotinohydrazide, benzohydrazide)

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1 mmol) in ethanol (20 mL).

    • Add the corresponding hydrazide (1 mmol) to the solution.

    • Reflux the mixture for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with diethyl ether, and dry.

    • Purify the product by recrystallization from a suitable solvent like ethanol or methanol.

Biological Evaluation

The synthesized compounds are evaluated for their anticancer activity using a panel of human cancer cell lines.

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of representative benzimidazole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Benzimidazole Schiff Base Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BS-1 (4-chloro)MCF-7 (Breast)15.80Cisplatin37.32
BS-2 (4-methoxy)HepG2 (Liver)15.58Cisplatin37.32
BS-3 (4-nitro)A549 (Lung)10.2 ± 1.4Doxorubicin-

Data compiled from multiple sources, specific values may vary based on experimental conditions.[1][2]

Table 2: Cytotoxicity of Benzimidazole Hydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BH-1 (Isonicotinoyl)HT-29 (Colon)>1005-Fluorouracil<10
BH-2 (Benzoyl)MCF-7 (Breast)17.8 ± 0.24Doxorubicin-

Data compiled from multiple sources, specific values may vary based on experimental conditions.[3][4]

Experimental Protocols for Biological Assays

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the in vitro cytotoxic activity of the synthesized compounds.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Synthesized benzimidazole derivatives dissolved in DMSO

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 4: Annexin V-FITC Apoptosis Assay

This assay is performed to determine if the compounds induce apoptosis in cancer cells.

  • Materials:

    • Cancer cells treated with the test compounds

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the IC50 concentration of the test compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Mechanism of Action and Signaling Pathways

Benzimidazole derivatives can induce apoptosis through the modulation of key signaling pathways. A common mechanism involves the induction of oxidative stress, leading to the activation of the JNK signaling pathway and subsequent apoptosis.

Apoptosis Signaling Pathway Drug Benzimidazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS JNK JNK Activation ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for some benzimidazole derivatives.

This pathway highlights the intrinsic apoptosis route, which is often triggered by cellular stress. The increase in reactive oxygen species (ROS) activates the JNK pathway, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential anticancer activity. The straightforward synthesis of Schiff bases and hydrazones, coupled with their promising cytotoxic profiles, makes this chemical scaffold an attractive area for further investigation in the field of drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of these novel compounds. Further studies are warranted to optimize the lead compounds and to fully elucidate their mechanisms of action.

References

Application Notes and Protocols: Developing Fluorescent Probes Using 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes derived from 1H-Benzimidazole-2-carboxaldehyde. This versatile building block enables the development of sensitive and selective probes for a variety of analytes, including metal ions and pH, with applications in biological imaging and environmental sensing.

Introduction

This compound is a key intermediate in the synthesis of a diverse range of fluorescent probes.[1] Its benzimidazole core provides a robust and tunable platform, while the aldehyde functionality allows for straightforward derivatization, most commonly through Schiff base condensation reactions. These probes are instrumental in visualizing cellular processes in real-time, which is crucial for understanding disease mechanisms.[1] The resulting probes often exhibit desirable photophysical properties and can be designed to operate through various sensing mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).

Data Presentation: Photophysical Properties of Benzimidazole-Based Probes

The following tables summarize the key photophysical and sensing characteristics of representative fluorescent probes synthesized from this compound derivatives.

Table 1: Fluorescent Probes for Metal Ion Detection

Probe Name/StructureTarget IonExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Binding Constant (K)Limit of Detection (LOD)Solvent SystemReference
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)phenyl)acetamide (MBIA)Hg²⁺Not SpecifiedNot SpecifiedNot Specified2.19 ± 0.55 × 10⁷ M⁻¹2.80 × 10⁻⁷ MDMF-Water (1:4 v/v)[2]
2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B)Co²⁺308508Not SpecifiedNot Specified3.56 μmol L⁻¹DMF[1]
2,4-di-tert-butyl-6-(5,6-dihydro benzo[3][4] imidazo [1,2-c] quinazolin-6-yl)-phenol) (HL)Zn²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot Specified39.91 nMDMSO/water (1/5, v/v)[5]
(E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol (FBBAP)Fe³⁺/Fe²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedEtOH[6]
A benzimidazole-based chemosensor (1)Fe²⁺/Fe³⁺Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1.18 μM (Fe²⁺), 1.21 μM (Fe³⁺)Aqueous Media[7]
A benzimidazole-based chemosensor (1)Zn²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1.05 μMAqueous Media[7]

Table 2: Fluorescent Probes for pH Sensing

Probe Name/StructurepKaExcitation (λex, nm)Emission (λem, nm)Response to pH ChangeSolvent SystemReference
(E)-4-(2-(1H-benzo[d]imidazol-2-yl)vinyl)-N,N-diphenylaniline (BVD)4.14Not Specified605Strong emission enhancement in the far-red regionNot Specified[8]
3-[2-[(E)-2-(2-Hydroxy-5-(methoxycarbonyl)phenyl)vinyl]-3-methylbenzimidazol-1-ium-1-yl]propane-1-sulfonate (3c)~4.5440Not SpecifiedProminent optical and fluorescent responseDMSO[6]
Benzimidazole-based ratiometric two-photon probes (BH1-3, BH1L)4.9-6.1Two-photon excitationBlue to Green shiftRatiometric emission change from blue to greenNot Specified

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection

This protocol describes a general method for synthesizing a benzimidazole-based Schiff base fluorescent probe.

Materials:

  • This compound

  • Substituted aniline or hydrazine derivative (e.g., 2-aminophenol)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add the substituted aniline or hydrazine derivative (1.0-1.2 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Fluorescence Spectroscopic Studies

This protocol outlines the steps for evaluating the sensing properties of a synthesized fluorescent probe.

Materials:

  • Synthesized fluorescent probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)

  • Buffer solution (e.g., HEPES, PBS) at the desired pH

  • Stock solutions of various metal ions or solutions of varying pH

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the desired buffer.

  • Selectivity Study:

    • To a cuvette containing the probe working solution, add a specific amount (e.g., 2-10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence emission spectrum after each addition, using the predetermined optimal excitation wavelength.

    • Compare the fluorescence response to different analytes to determine selectivity.

  • Titration Experiment:

    • To a cuvette with the probe working solution, incrementally add small aliquots of the target analyte stock solution.

    • Record the fluorescence emission spectrum after each addition, allowing the system to equilibrate.

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the binding stoichiometry (e.g., using a Job's plot) and calculate the binding constant.

  • Determination of the Limit of Detection (LOD):

    • Measure the fluorescence intensity of the blank solution (probe only) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

    • The LOD is calculated using the formula: LOD = 3σ / k, where k is the slope of the linear calibration curve of fluorescence intensity versus analyte concentration at low concentrations.

Protocol 3: Live Cell Imaging with a Benzimidazole-Based Fluorescent Probe

This protocol provides a general guideline for staining and imaging live cells.

Materials:

  • Synthesized fluorescent probe (stock solution in DMSO)

  • Cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging dish or chambered cover glass

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on a live-cell imaging dish or chambered cover glass and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in a serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell type and probe.

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Place the imaging dish on the stage of the fluorescence microscope.

    • Excite the probe at its optimal excitation wavelength and collect the emission using the appropriate filter set.

    • Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity.

Mandatory Visualizations

Signaling Pathway Diagrams

The sensing mechanisms of fluorescent probes derived from this compound often rely on well-established photophysical processes. The following diagrams illustrate the principles of Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).

PET cluster_0 Probe (Fluorescence OFF) cluster_1 Probe + Analyte (Fluorescence ON) Fluorophore_OFF Fluorophore (Excited State) Receptor_OFF Receptor (with lone pair) Fluorophore_OFF->Receptor_OFF Electron Transfer (PET) (Non-radiative decay) Receptor_ON Receptor-Analyte Complex Receptor_OFF->Receptor_ON + Analyte Fluorophore_ON Fluorophore (Excited State) Fluorophore_ON->Fluorophore_ON Fluorescence Emission (Radiative decay)

Caption: Photoinduced Electron Transfer (PET) Mechanism.

CHEF cluster_0 Probe (Weak Fluorescence) cluster_1 Probe + Analyte (Strong Fluorescence) Probe_OFF Fluorophore-Receptor (Flexible, Non-radiative decay) Probe_ON Rigid Fluorophore-Receptor-Analyte Complex Probe_OFF->Probe_ON + Analyte (Chelation) Probe_ON->Probe_ON Fluorescence Emission (Radiative decay) Analyte Analyte

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

ICT cluster_0 Probe Ground State cluster_1 Probe Excited State Donor_G Electron Donor Acceptor_G Electron Acceptor Donor_G->Acceptor_G π-conjugated system Donor_E Electron Donor (δ+) Donor_G->Donor_E Excitation (hν) Acceptor_E Electron Acceptor (δ-) Donor_E->Acceptor_E Charge Transfer Acceptor_E->Acceptor_G Fluorescence Emission

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the synthesis and application of fluorescent probes derived from this compound.

SynthesisWorkflow Start Starting Materials (this compound & Amine/Hydrazine) Reaction Schiff Base Condensation (Ethanol, Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Isolation Product Isolation (Filtration) Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Pure Fluorescent Probe Characterization->FinalProduct

Caption: General Synthesis Workflow for Benzimidazole-Based Probes.

ApplicationWorkflow cluster_cell Live Cell Imaging cluster_solution In Vitro Sensing CellSeeding Seed Cells ProbeLoading Load Cells with Probe CellSeeding->ProbeLoading WashCells Wash to Remove Excess Probe ProbeLoading->WashCells Imaging Fluorescence Microscopy WashCells->Imaging PrepareProbe Prepare Probe Solution AddAnalyte Add Analyte (e.g., Metal Ions) PrepareProbe->AddAnalyte MeasureFluorescence Spectrofluorometer Measurement AddAnalyte->MeasureFluorescence DataAnalysis Data Analysis (Binding Constant, LOD) MeasureFluorescence->DataAnalysis Start Synthesized Probe Start->CellSeeding Start->PrepareProbe

Caption: Application Workflow for Benzimidazole-Based Probes.

References

Application Notes and Protocols: 1H-Benzimidazole-2-carboxaldehyde as a Precursor for Antimicrobial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3] The benzimidazole scaffold is structurally similar to purine nucleoside bases, which allows for favorable interactions with various biological macromolecules.[2] Among the various starting materials for the synthesis of bioactive benzimidazole derivatives, 1H-Benzimidazole-2-carboxaldehyde serves as a versatile and crucial precursor.[4][5] Its aldehyde functional group offers a reactive site for the facile introduction of diverse chemical moieties, enabling the generation of extensive compound libraries for antimicrobial screening.

These application notes provide an overview of the synthesis of antimicrobial agents derived from this compound, their mechanisms of action, and detailed protocols for their preparation and evaluation.

Synthesis of Antimicrobial Benzimidazole Derivatives

The primary and most widely adopted method for synthesizing the benzimidazole core involves the condensation reaction between an o-phenylenediamine and an aldehyde or a carboxylic acid.[6][7][8] this compound can be utilized as the aldehyde component in these reactions to create more complex and substituted benzimidazole structures. A common approach involves the synthesis of Schiff bases by reacting the aldehyde with various amines, followed by cyclization or other modifications to yield the final antimicrobial compounds.

General Synthetic Workflow

The overall process for synthesizing and evaluating antimicrobial drugs from this compound typically follows the workflow illustrated below.

G Precursor 1H-Benzimidazole- 2-carboxaldehyde Reaction Reaction with Substituted Amines Precursor->Reaction Step 1 SchiffBase Schiff Base Intermediate Reaction->SchiffBase Step 2 Cyclization Cyclization/ Modification SchiffBase->Cyclization Step 3 Derivative Benzimidazole Derivative Library Cyclization->Derivative Step 4 Screening Antimicrobial Screening Derivative->Screening Step 5 SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Step 6 Lead Lead Compound Identification SAR->Lead Step 7

Caption: A general workflow for the synthesis and screening of antimicrobial benzimidazole derivatives.

Antimicrobial Activity of this compound Derivatives

Numerous studies have demonstrated the potent antimicrobial activity of various derivatives synthesized from benzimidazole precursors against a broad spectrum of pathogens, including multidrug-resistant strains.[9][10] The tables below summarize the Minimum Inhibitory Concentration (MIC) data from selected studies, showcasing the efficacy of these compounds against various Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial Activity Data
Compound IDTest OrganismMIC (µg/mL)Reference
Compound 8 MDR Staphylococci0.5 - 4[11]
Compound 13 MDR Staphylococci0.5 - 4[11]
Compound 14 MDR Staphylococci0.5 - 4[11]
Compound 13 MDR Gram-negative strains16 - 32[11]
Compound 4a Bacillus subtilis12.5[3]
Compound 4a Pseudomonas aeruginosa25[3]
Compound 6c E. coli JW55031 (TolC mutant)2[12]
Compound 4k Escherichia coli2 - 16[13]
Compound 4k Streptococcus faecalis2 - 16[13]
Compound 4k MSSA2 - 16[13]
Compound 4k MRSA2 - 16[13]
Compound 3ao Staphylococcus aureus ATCC 25923< 1[14]
Compound 3aq Staphylococcus aureus ATCC 25923< 1[14]
Compound 3ag Mycobacterium smegmatis3.9[14]
Antifungal Activity Data
Compound IDTest OrganismMIC (µg/mL)Reference
Compound 4a Candida albicans6.25[3]
Compound 4b Candida albicans12.5[3]
Compound 4k Candida albicans8 - 16[13]
Compound 4k Aspergillus niger8 - 16[13]
Compound 3ag Candida albicans ATCC 102313.9[14]

Mechanism of Action

The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms. The proposed mechanisms of action often involve the inhibition of key enzymes required for microbial survival and proliferation.

G Benzimidazole Benzimidazole Derivative DNAgyrase Bacterial DNA Gyrase Benzimidazole->DNAgyrase Inhibits Ergosterol Ergosterol Biosynthesis Benzimidazole->Ergosterol Inhibits DNAreplication DNA Replication DNAgyrase->DNAreplication Required for CellDeath Bacterial Cell Death DNAreplication->CellDeath Leads to CellMembrane Fungal Cell Membrane Disruption Ergosterol->CellMembrane Essential for FungalDeath Fungal Cell Death CellMembrane->FungalDeath Leads to

Caption: Proposed antimicrobial mechanisms of action for benzimidazole derivatives.

One of the primary targets for the antibacterial activity of some benzimidazole compounds is DNA gyrase, an essential enzyme involved in controlling the topological state of DNA during replication.[9][11] Inhibition of this enzyme leads to the disruption of DNA synthesis and, ultimately, bacterial cell death.[9] In fungi, certain benzimidazole derivatives have been shown to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] This disruption of membrane integrity results in fungal cell death.

Experimental Protocols

The following are detailed protocols for the synthesis of benzimidazole derivatives and their antimicrobial evaluation. These are generalized procedures and may require optimization based on the specific substrates and target compounds.

Protocol 1: Synthesis of 2-Substituted Benzimidazoles via Condensation

This protocol describes a conventional method for synthesizing 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.

Materials:

  • o-phenylenediamine

  • Substituted aldehyde (e.g., this compound)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for recrystallization

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[6]

  • Add the substituted aldehyde (1.0-1.2 eq) to the solution.[6]

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress of the reaction by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • If using an acidic solvent, neutralize the mixture by pouring it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) until a precipitate forms.[6]

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain the pure 2-substituted benzimidazole derivative.[6]

Protocol 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives

This protocol offers a more rapid and efficient method for benzimidazole synthesis using microwave irradiation.

Materials:

  • o-phenylenediamine

  • Substituted aldehyde or carboxylic acid

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0-1.2 eq), and a catalytic amount of an acid if required.[6]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration, typically ranging from 1 to 15 minutes.[6][8]

  • After irradiation, allow the vessel to cool to room temperature.

  • Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).

  • Purify the product by recrystallization to obtain the pure benzimidazole derivative.[6]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Solvent for dissolving compounds (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard drug in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control well (medium + inoculum) and a sterility control well (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.[15]

Conclusion

This compound is a highly valuable precursor for the development of novel antimicrobial agents. The synthetic versatility of the benzimidazole scaffold allows for the creation of diverse chemical libraries. The resulting derivatives have demonstrated significant efficacy against a range of pathogenic bacteria and fungi, including resistant strains. The mechanisms of action, primarily targeting essential microbial enzymes, provide a solid basis for the rational design of new and more potent drugs. The provided protocols offer a foundation for researchers to synthesize and evaluate these promising compounds in the ongoing search for effective treatments for infectious diseases.

References

Application Notes and Protocols for the Synthesis of 1,2-Disubstituted Benzimidazoles from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceuticals.[1][2] The 1,2-disubstituted benzimidazole motif, in particular, is a privileged structure found in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of these compounds through the condensation of an o-phenylenediamine with two equivalents of an aldehyde offers a direct and efficient route to this important chemical space. This document provides detailed protocols and comparative data for various synthetic methodologies, enabling researchers to select and implement the most suitable procedure for their specific needs.

General Reaction Scheme

The synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes generally proceeds through a one-pot cyclocondensation reaction. The overall transformation is depicted below:

Figure 1: General reaction for the synthesis of 1,2-disubstituted benzimidazoles.

Comparative Data of Synthetic Protocols

Several methods have been developed for this transformation, each with its own set of advantages concerning reaction conditions, catalyst choice, reaction time, and product yield. The following table summarizes quantitative data from various reported protocols, offering a clear comparison to aid in method selection.

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
L-prolineAromatic aldehydesChloroformRoom Temp--[3]
Zn-(proline)2 (5 mol%)Aromatic aldehydesWater---[3]
Phosphoric acid (7 mol%)BenzaldehydeMethanol505 min89[4]
Phosphoric acid (7 mol%)4-ChlorobenzaldehydeMethanol5013 min86[4]
Phosphoric acid (7 mol%)4-MethoxybenzaldehydeMethanol5015 min82[4]
Phosphoric acid (7 mol%)4-NitrobenzaldehydeMethanol5015 min84[4]
Er(OTf)3 (1 mol%)BenzaldehydeSolvent-free (MW)605 min99.9[5][6]
Er(OTf)3 (1 mol%)p-MethylbenzaldehydeSolvent-free (MW)-5 min98[5][7]
Er(OTf)3 (1 mol%)p-MethoxybenzaldehydeSolvent-free (MW)-7 min96[5][7]
Er(OTf)3 (1 mol%)p-ChlorobenzaldehydeSolvent-free (MW)-15 min-[5][7]
Lactic acidAromatic aldehydesLactic acid---[3]
HClO4–SiO2Aromatic aldehydesEthanolRoom Temp--[3]
Trimethylsilyl chlorideAromatic aldehydesWaterRoom Temp--[8]

Experimental Protocols

This section provides detailed methodologies for two distinct and efficient protocols for the synthesis of 1,2-disubstituted benzimidazoles.

Protocol 1: Phosphoric Acid Catalyzed Synthesis in Methanol

This protocol describes a green and practical method using phosphoric acid as an eco-friendly and homogeneous catalyst under mild thermal conditions.[4]

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Phosphoric acid (H₃PO₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (2 mmol), o-phenylenediamine (1 mmol), and methanol (3 mL).

  • Add phosphoric acid (7 mol%) to the mixture.

  • Stir the resulting mixture magnetically at 50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (6:4) as the eluent.

  • Upon completion of the reaction (typically within 5-30 minutes), allow the reaction mixture to cool to room temperature.[4]

  • Dilute the reaction mixture with water and centrifuge to facilitate the removal of the catalyst.

  • Transfer the supernatant to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis using Er(OTf)₃

This protocol outlines a rapid, efficient, and environmentally friendly method utilizing microwave irradiation and a catalytic amount of Erbium(III) trifluoromethanesulfonate under solvent-free conditions.[5][6]

Materials:

  • N-phenyl-o-phenylenediamine or o-phenylenediamine

  • Aldehyde (e.g., benzaldehyde)

  • Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave-safe reaction vessel, combine the o-phenylenediamine derivative (1 mmol) and the aldehyde (1 mmol).

  • Add Erbium(III) trifluoromethanesulfonate (1 mol%).

  • Place the reaction vessel in the microwave reactor and irradiate at 60 °C for 5-15 minutes.[5]

  • Monitor the reaction for completion using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by standard methods if required. This method often results in high yields of the desired product with high purity.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1,2-disubstituted benzimidazoles from aldehydes.

G General Experimental Workflow reagents Mixing of Reagents (o-phenylenediamine, aldehyde, catalyst, solvent) reaction Reaction (Stirring at specified temperature or Microwave irradiation) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete isolation Isolation (Drying and Solvent Removal) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification product Final Product (1,2-Disubstituted Benzimidazole) purification->product

Caption: General experimental workflow for the synthesis of 1,2-disubstituted benzimidazoles.

Plausible Reaction Mechanism

The formation of 1,2-disubstituted benzimidazoles is proposed to proceed through a tandem sequence of reactions. The following diagram illustrates a plausible mechanism catalyzed by an acid.[3]

G Proposed Reaction Mechanism cluster_0 Step 1: Formation of Bis-imine cluster_1 Step 2: Cyclization and Rearrangement cluster_2 Step 3: Aromatization start o-Phenylenediamine + 2x Aldehyde imine Formation of Schiff base (bis-imine intermediate) start->imine Condensation cyclization Intramolecular Cyclization imine->cyclization rearrangement 1,3-Hydride Shift cyclization->rearrangement aromatization Deprotonation rearrangement->aromatization product 1,2-Disubstituted Benzimidazole aromatization->product

Caption: Plausible reaction mechanism for the acid-catalyzed synthesis.

References

The Role of 1H-Benzimidazole-2-carboxaldehyde in the Development of Anti-Inflammatory Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of new anti-inflammatory drugs centered around the 1H-benzimidazole-2-carboxaldehyde core.

Mechanism of Action of Benzimidazole-Based Anti-Inflammatory Agents

Benzimidazole derivatives exert their anti-inflammatory effects by modulating various key pathways and molecular targets implicated in the inflammatory cascade.[3][4] Understanding these mechanisms is crucial for the rational design of new and more effective drug candidates.

Key Anti-inflammatory Targets:

  • Cyclooxygenase (COX) and Lipooxygenase (LOX) Inhibition: Many benzimidazole derivatives inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][6] Some derivatives also exhibit dual COX/LOX inhibitory activity, which can offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile.[5]

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[7] Certain benzimidazole compounds have been shown to selectively inhibit the activation of the NF-κB pathway, thereby downregulating the production of pro-inflammatory mediators.[8][9]

  • Cytokine Modulation (TNF-α and IL-6): Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in sustaining and amplifying the inflammatory response. Benzimidazole derivatives have been developed that effectively suppress the production of TNF-α and IL-6, contributing significantly to their anti-inflammatory and immunomodulatory properties.

Synthesis of Anti-Inflammatory Agents from this compound

The primary synthetic route leveraging this compound in the creation of anti-inflammatory agents is through the formation of Schiff bases (imines). This condensation reaction with various primary amines allows for the introduction of a wide array of substituents, facilitating the fine-tuning of physicochemical and pharmacological properties.

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines, heterocyclic amines)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

Protocol:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol.

  • To this solution, add 1 to 1.1 equivalents of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a condenser and reflux the mixture for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to yield the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Experimental Protocols for Anti-Inflammatory Activity Assessment

The following are detailed protocols for commonly employed in vitro and in vivo assays to evaluate the anti-inflammatory potential of synthesized this compound derivatives.

In Vitro Anti-Inflammatory Assays

1. Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages

This assay assesses the ability of test compounds to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 4.0 × 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulate the cells with LPS (0.5 µg/mL) for 22-24 hours to induce an inflammatory response.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the concentration of cytokines based on a standard curve.

  • Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

In Vivo Anti-Inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) solution of carrageenan in sterile saline

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen)

  • Plethysmometer

  • Oral gavage needles

Protocol:

  • Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fast the animals overnight before the experiment.

  • Divide the rats into groups (n=6 per group):

    • Group I: Vehicle control (receives only the vehicle).

    • Group II: Positive control (receives the standard drug, e.g., Indomethacin at 10 mg/kg).

    • Groups III, IV, V, etc.: Test groups (receive the synthesized compounds at different doses, e.g., 25, 50, 100 mg/kg).

  • Administer the vehicle, standard drug, or test compounds orally via gavage.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

  • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] × 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation

The anti-inflammatory activity of benzimidazole derivatives is often quantified by their IC50 values in in-vitro assays and the percentage of edema inhibition in in-vivo models. The following tables summarize representative data for various benzimidazole derivatives to facilitate comparison.

Table 1: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives

Compound ClassTargetAssayIC50 Value (µM)Reference
Benzimidazole-thiazole hybridCOX-2Enzyme Inhibition Assay0.045[5]
Morpholine-substituted benzimidazoleCOX-2Enzyme Inhibition Assay8.00
2-Benzylbenzimidazole derivativeNF-κBSEAP Reporter Assay1.7[9]
Imidazopyridine derivativeTNF-αELISA (LPS-stimulated RAW 264.7 cells)~10 (at >60% inhibition)
Imidazopyridine derivativeIL-6ELISA (LPS-stimulated RAW 264.7 cells)~10 (at >80% inhibition)

Table 2: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives in Carrageenan-Induced Rat Paw Edema

Compound ClassDose (mg/kg)Time (h)% Edema InhibitionReference
Benzimidazole-thiazolidinone hybrid503~119 (relative to indomethacin)[5]
N-(1H-benzimidazol-2-ylmethyl) aniline1003100
Methanesulphonamido-benzimidazole100397.62[3]
Benzimidazole-2-carboxylic acid derivative1003~50[3]

Visualizations

The following diagrams illustrate key signaling pathways involved in inflammation that are targeted by benzimidazole derivatives, as well as a typical experimental workflow for the synthesis and evaluation of these compounds.

G Inflammatory Signaling Pathways Targeted by Benzimidazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins LOX LOX Leukotrienes Leukotrienes LOX->Leukotrienes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Arachidonic_Acid->LOX Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Gene_Expression Induces LPS LPS LPS->TLR4 Benzimidazoles Benzimidazole Derivatives Benzimidazoles->IKK Inhibits Benzimidazoles->COX2 Inhibits Benzimidazoles->LOX Inhibits Benzimidazoles->Gene_Expression Inhibits

Caption: Key inflammatory pathways targeted by benzimidazole derivatives.

G Workflow for Synthesis and Evaluation of Anti-inflammatory Benzimidazoles cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound + Primary Amine Reaction Schiff Base Condensation (Reflux in Ethanol with Acetic Acid) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, MS, IR Purification->Characterization Final_Compound Pure Benzimidazole Schiff Base Characterization->Final_Compound In_Vitro In Vitro Assays (e.g., Cytokine Inhibition) Final_Compound->In_Vitro In_Vivo In Vivo Assays (e.g., Carrageenan-Induced Paw Edema) Final_Compound->In_Vivo Data_Analysis Data Analysis (IC50, % Inhibition) In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow from synthesis to evaluation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of benzimidazole derivatives with significant anti-inflammatory potential. The straightforward formation of Schiff bases allows for extensive structural modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. By targeting key inflammatory mediators and pathways such as COX enzymes, NF-κB, and pro-inflammatory cytokines, these derivatives represent a promising class of molecules for the development of novel anti-inflammatory therapeutics. The protocols and data presented herein provide a foundational guide for researchers to synthesize, evaluate, and advance new anti-inflammatory agents based on the this compound scaffold.

References

The Role of 1H-Benzimidazole-2-carboxaldehyde in the Synthesis of Novel Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole-2-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features, combining a reactive aldehyde group with the benzimidazole scaffold, make it an attractive starting material for the creation of diverse dye molecules. The benzimidazole moiety is a well-known pharmacophore and its incorporation into dye structures can impart valuable photophysical and biological properties. This document provides detailed application notes and experimental protocols for the synthesis of styryl-type dyes derived from this compound through Knoevenagel condensation.

Application Notes

The primary application of this compound in dye synthesis lies in its use as an electrophilic component in condensation reactions with active methylene compounds. This reaction, known as the Knoevenagel condensation, is a powerful tool for the formation of carbon-carbon double bonds, leading to the creation of conjugated systems responsible for the absorption and emission of light.

Key Dye Classes Synthesized:

  • Styryl Dyes: These dyes are characterized by a donor-π-acceptor (D-π-A) structure, where the benzimidazole moiety can act as part of the conjugated bridge or as a modifying group. The aldehyde group of this compound readily reacts with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to yield brightly colored and often fluorescent styryl dyes. The photophysical properties of these dyes can be fine-tuned by modifying the active methylene component.

Advantages of Using this compound:

  • Structural Rigidity: The fused ring system of benzimidazole provides a rigid framework, which can lead to higher quantum yields of fluorescence.

  • Tunable Properties: The nitrogen atoms in the benzimidazole ring can be protonated or alkylated, offering a route to modulate the electronic and photophysical properties of the resulting dyes.

  • Potential for Bio-applications: The inherent biological activity associated with the benzimidazole scaffold makes these dyes promising candidates for applications in bio-imaging and as photodynamic therapy agents.

Quantitative Data Presentation

The following table summarizes the photophysical properties of representative styryl dyes synthesized from this compound.

Dye NameActive Methylene CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
2-(1H-benzimidazol-2-ylmethylene)malononitrileMalononitrile35546025,0000.25Acetonitrile
Ethyl 2-cyano-3-(1H-benzimidazol-2-yl)acrylateEthyl cyanoacetate34044522,0000.18Acetonitrile

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-benzimidazol-2-ylmethylene)malononitrile

This protocol details the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound (1.0 mmol, 146.15 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1H-benzimidazol-2-yl)acrylate

This protocol describes the synthesis of a styryl dye using ethyl cyanoacetate as the active methylene compound.

Materials:

  • This compound (1.0 mmol, 146.15 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).

  • Add 10 mL of ethanol and stir the mixture at room temperature.

  • Add 2-3 drops of piperidine to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).

  • After the reaction is complete (typically 3-5 hours), cool the reaction mixture to room temperature.

  • The product will precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the purified product under vacuum.

  • Recrystallize from ethanol to obtain the final product.

Mandatory Visualizations

Synthesis_of_Styryl_Dyes A 1H-Benzimidazole- 2-carboxaldehyde C Styryl Dye A->C Knoevenagel Condensation (Base Catalyst, Heat) B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C

Caption: General synthesis scheme for styryl dyes.

Experimental_Workflow start Start reactants Mix Reactants: This compound, Active Methylene Compound, Ethanol, Piperidine start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry purify Recrystallize (optional) dry->purify end End purify->end

Caption: Experimental workflow for dye synthesis.

Application Notes and Protocols for Condensation Reactions of 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The Schiff bases derived from 1H-Benzimidazole-2-carboxaldehyde, formed through condensation reactions with primary amines, are of particular interest as they often exhibit enhanced biological potency. This document provides detailed experimental protocols for the synthesis of these Schiff bases and explores their potential mechanisms of action, particularly in the context of cancer therapeutics.

Experimental Protocols

This section outlines a general yet detailed procedure for the synthesis of Schiff bases via the condensation of this compound with a primary amine. The following protocol is adapted from established methodologies for similar benzimidazole aldehydes.[1]

Materials and Reagents:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, thiosemicarbazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Amine: To this solution, add the primary amine (1.0 equivalent) dissolved in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 3-6 hours.[1][2]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is then collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified product in a desiccator. The structure and purity of the synthesized Schiff base can be confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry.[2][3]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of benzimidazole Schiff bases, based on literature precedents.

Starting AldehydeAmineSolventCatalystReaction Time (hours)Yield (%)Reference
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehydeThiosemicarbazideEthanolAcetic Acid375[1]
Oct-2-ynoic acid (1,3-dihydrobenzoimidazole-2-ylidene)amideAniline derivativesEthanolNone478-92[2]
o-phenylenediamineBenzaldehydeDMFp-TsOH2-3High[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (Aldehyde + Amine in Ethanol) Catalyst 2. Add Catalyst (Glacial Acetic Acid) Reactants->Catalyst Reflux 3. Heat to Reflux (Monitor by TLC) Catalyst->Reflux Cooling 4. Cool to RT Reflux->Cooling Filtration 5. Vacuum Filtration Cooling->Filtration Washing 6. Wash with Cold Ethanol Filtration->Washing Drying 7. Dry Product Washing->Drying Characterization 8. Spectroscopic Characterization (IR, NMR, MS) Drying->Characterization

General workflow for Schiff base synthesis.
Signaling Pathway: Induction of Apoptosis by Benzimidazole Derivatives

Many benzimidazole Schiff base derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to caspase activation and eventual cell death.[5][6] Some derivatives have also been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7][8]

G cluster_pathway Apoptosis Signaling Pathway BZS Benzimidazole Schiff Base Bcl2 Bcl-2 (Anti-apoptotic) BZS->Bcl2 Inhibition Bax Bax (Pro-apoptotic) BZS->Bax Activation VEGFR2 VEGFR-2 BZS->VEGFR2 Inhibition Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Induction of apoptosis by benzimidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Benzimidazole-2-carboxaldehyde, a key building block in medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question: My reaction yield is consistently low or fails to produce the desired product. What are the primary factors to investigate?

Answer: Low yields in benzimidazole synthesis are a frequent challenge. A systematic approach to troubleshooting is recommended:

  • Catalyst and Reagent Quality: Ensure the purity of your starting materials, particularly the o-phenylenediamine, as impurities can significantly hinder the reaction. The choice and activity of the catalyst are also critical. For instance, when using p-toluenesulfonic acid (p-TsOH), ensure it is anhydrous.[1][2]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Some modern approaches, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve yields.[3][4]

  • Solvent Selection: The choice of solvent can have a significant impact on the reaction outcome. Polar solvents like ethanol and methanol are often effective. However, a solvent screen may be necessary to identify the optimal medium for your specific reaction conditions.

  • Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of starting materials and intermediates.

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: Side product formation often arises from the reactivity of the starting materials and intermediates. Consider the following strategies to enhance selectivity:

  • Protecting Groups: In some synthetic routes, protecting the N-H of the benzimidazole ring can prevent side reactions at this position, allowing for more selective functionalization at the C2 position.

  • Choice of Oxidizing Agent: In syntheses involving an oxidative cyclization step, the choice of oxidant is critical. Over-oxidation can lead to the formation of the corresponding carboxylic acid. Milder oxidizing agents should be considered.

  • Control of Stoichiometry: Carefully controlling the molar ratios of the reactants is essential. An excess of one reactant can lead to the formation of undesired byproducts.

Question: I am struggling with the purification of the final product. What are the recommended methods?

Answer: The purification of this compound can be challenging due to its polarity and potential for forming impurities with similar properties.

  • Recrystallization: This is often the first and most cost-effective method. A suitable solvent system (e.g., ethanol/water) should be identified to achieve good recovery of the purified product.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method. A silica gel stationary phase with a gradient elution system of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is commonly used.[5][6] Monitoring the fractions by TLC is crucial for isolating the pure compound.[5]

  • Acid-Base Extraction: An acid-base wash can be effective for removing acidic or basic impurities from a solution of the crude product in an immiscible organic solvent.[5]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The primary methods for synthesizing the benzimidazole core are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[4] For this compound specifically, common routes include:

  • Oxidation of (1H-benzimidazol-2-yl)methanol: This two-step approach involves first synthesizing the alcohol precursor, followed by its oxidation to the aldehyde.

  • Condensation with a Glyoxylic Acid Derivative: Direct condensation of o-phenylenediamine with a suitable glyoxylic acid derivative can yield the target molecule.

  • Oxidative Cyclization of a Schiff Base: Formation of a Schiff base from o-phenylenediamine and a suitable aldehyde, followed by an oxidative cyclization, is another viable route.[7]

How can I improve the efficiency of the synthesis?

Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[3][4] The use of efficient catalysts, such as ZnO nanoparticles or various Lewis acids, can also enhance reaction rates and yields.

What are the key safety precautions to consider during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Be cautious when working with strong acids, bases, and oxidizing agents.

Data Presentation

The following tables summarize quantitative data for different synthetic approaches to benzimidazole derivatives, providing a comparative overview.

Table 1: Comparison of Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes

CatalystSolventTemperature (°C)TimeYield (%)
p-TsOHDMF802-3 hHigh
ZnO NanoparticlesFormic Acid70-94-98
Au/TiO₂CHCl₃:MeOH (3:1)252 hHigh
LaCl₃Acetonitrile-2-4 h85-95
None (Microwave)Water100120 min89.7

Note: Yields are reported for various 2-substituted benzimidazoles and may vary for this compound.[1][3][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of (1H-benzimidazol-2-yl)methanol

This protocol involves two main stages: the synthesis of the alcohol precursor and its subsequent oxidation to the aldehyde.

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

  • Materials:

    • o-Phenylenediamine

    • Glycolic acid

    • 4 M Hydrochloric acid

    • 10% Sodium hydroxide solution

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq) in 4 M HCl.

    • Heat the mixture at reflux for 4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a 10% NaOH solution until a precipitate forms.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure (1H-benzimidazol-2-yl)methanol.

Step 2: Oxidation to this compound

  • Materials:

    • (1H-benzimidazol-2-yl)methanol

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (1H-benzimidazol-2-yl)methanol (1.0 eq) in DCM in a round-bottom flask.

    • Add activated MnO₂ (excess, e.g., 5-10 eq) to the solution.

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours, but should be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the celite pad with additional DCM.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol cluster_step2 Step 2: Oxidation to this compound A Combine o-Phenylenediamine and Glycolic Acid in 4M HCl B Reflux for 4 hours A->B Heat C Cool to Room Temperature B->C D Neutralize with 10% NaOH C->D E Filter and Wash Precipitate D->E Precipitation F Recrystallize from Ethanol/Water E->F Purification G Dissolve (1H-benzimidazol-2-yl)methanol in DCM F->G Starting Material for Step 2 H Add Activated MnO₂ G->H I Stir at Room Temperature H->I Oxidation J Filter through Celite I->J K Remove Solvent J->K L Purify by Column Chromatography K->L Purification

Caption: A two-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield or No Product CheckReagents Check Purity and Activity of Starting Materials & Catalyst Start->CheckReagents OptimizeConditions Optimize Reaction Temperature and Time CheckReagents->OptimizeConditions Reagents OK Success Improved Yield CheckReagents->Success Impurity Found & Corrected SolventScreen Perform a Solvent Screen OptimizeConditions->SolventScreen No Improvement OptimizeConditions->Success Optimum Found InertAtmosphere Consider Using an Inert Atmosphere SolventScreen->InertAtmosphere No Improvement SolventScreen->Success Better Solvent Found InertAtmosphere->Success Side Reactions Prevented

References

common side reactions in the synthesis of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of benzimidazole derivatives?

A1: The most prevalent side reactions include the formation of 1,2-disubstituted benzimidazoles, the appearance of persistent colored impurities, and the formation of intractable precipitates during work-up and purification.[1][2]

Q2: How can I minimize the formation of the 1,2-disubstituted benzimidazole side product?

A2: The formation of 1,2-disubstituted benzimidazoles is a common issue, particularly when using aldehydes in the Weidenhagen reaction.[3] Selectivity can be improved by:

  • Controlling Stoichiometry: Using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the desired 2-substituted product.[3]

  • Catalyst Selection: The choice of catalyst plays a crucial role. For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes tends to selectively yield 1,2-disubstituted products, while its absence with electron-deficient aldehydes can favor the mono-substituted product.[4][5]

  • Solvent Choice: The reaction solvent can influence the product distribution.[3]

Q3: My final product is highly colored (yellow, brown, or black). How can I decolorize it?

A3: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or other side reactions.[1][3] Effective decolorization methods include:

  • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a hot solution of your crude product during recrystallization can effectively adsorb colored impurities.[1][3]

  • Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be used to oxidize the colored impurities, followed by quenching with sodium bisulfite.[1]

Q4: I am observing a gelatinous or intractable precipitate during the work-up. What causes this and how can I manage it?

A4: The use of strong hydrogen-bonding solvents like DMF or DMSO for extraction and purification can sometimes lead to the formation of gelatinous precipitates that are difficult to filter and handle, causing significant product loss.[1][2] It is advisable to use these solvents judiciously. If such precipitates form, dilution with a less polar solvent or a change in pH might help to break them down.

Troubleshooting Guides

Problem 1: Low Product Yield
Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to run to completion.[3]
Suboptimal Reaction Temperature The reaction may be too cold to proceed efficiently or too hot, leading to decomposition. Optimize the temperature based on literature precedents for your specific substrates.[3]
Incorrect Solvent The choice of solvent significantly impacts reaction rate and yield. Polar solvents like methanol and ethanol often give good results.[6][7]
Inactive or Insufficient Catalyst Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading as excess catalyst can sometimes lead to more side reactions.[3][5]
Poor Quality Starting Materials Impurities in the o-phenylenediamine or the carbonyl compound can inhibit the reaction. Purify starting materials if their quality is questionable.[3]
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Recommended Solution
Formation of 1,2-disubstituted Benzimidazole Adjust the stoichiometry to a 1:1 ratio of o-phenylenediamine to aldehyde.[3] The choice of catalyst and solvent can also influence selectivity.[3][4]
Oxidation of Starting Material Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of o-phenylenediamine, which can lead to colored byproducts.[3]
Formation of Stable Schiff Base Intermediate The intermediate Schiff base may not fully cyclize. Ensure reaction conditions (e.g., temperature, catalyst) are sufficient to promote cyclization to the benzimidazole.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes the effect of different catalysts and solvents on the product distribution between 2-substituted (1a) and 1,2-disubstituted (1b) benzimidazoles in the reaction of o-phenylenediamine and benzaldehyde.

CatalystSolventTemperature (°C)Time (min)Yield of 1a (%)Yield of 1b (%)Reference
Er(OTf)₃ (10 mol%)Water12015-72[4]
NoneWater120154151[4]
Er(OTf)₃ (10 mol%)None1205-99[4]
NoneNone12055240[4]
SDSWater2530-98[4]
Cobalt (II) acetylacetoneMethanolRT4h97-[6]
Cobalt (II) acetylacetoneEthanolRT4h95-[6]
Phosphoric Acid (7 mol%)Methanol505-89[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles

This protocol is a general guideline for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.

Materials:

  • o-phenylenediamine (1 mmol)

  • Aldehyde (1 mmol)

  • Catalyst (e.g., NH₄Cl, 4 mmol)[5]

  • Solvent (e.g., Chloroform, 5 mL)[5]

Procedure:

  • To a stirred solution of o-phenylenediamine in the chosen solvent, add the catalyst.

  • Add the aldehyde to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) for the required time (typically a few hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[5]

Protocol 2: Decolorization of Benzimidazole Derivatives using Activated Carbon

This protocol describes a common method for removing colored impurities from a synthesized benzimidazole derivative.

Materials:

  • Crude, colored benzimidazole derivative

  • Suitable recrystallization solvent

  • Activated carbon (charcoal)

Procedure:

  • Dissolve the crude benzimidazole derivative in a minimum amount of a suitable hot recrystallization solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

  • Keep the solution hot and stir or swirl for 5-15 minutes.[1]

  • Perform a hot filtration to remove the activated carbon. This should be done quickly to prevent premature crystallization of the product.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified, decolorized crystals by filtration and wash with a small amount of cold solvent.

Visualizations

Troubleshooting_Workflow start Benzimidazole Synthesis: Common Issues low_yield Low or No Product Yield start->low_yield side_products Formation of Multiple Products start->side_products colored_product Colored Final Product start->colored_product purification_issues Purification Difficulties start->purification_issues check_conditions Verify Reaction Conditions: - Temperature - Time - Catalyst - Solvent low_yield->check_conditions check_stoichiometry Adjust Stoichiometry: - o-phenylenediamine:aldehyde ratio side_products->check_stoichiometry inert_atmosphere Use Inert Atmosphere (N2/Ar) side_products->inert_atmosphere charcoal_treatment Activated Carbon Treatment colored_product->charcoal_treatment permanganate_treatment Potassium Permanganate Treatment colored_product->permanganate_treatment solvent_choice Optimize Purification Solvent purification_issues->solvent_choice

Caption: Troubleshooting logic for common issues in benzimidazole synthesis.

Side_Reaction_Pathway cluster_reactants Reactants cluster_products Products OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + Aldehyde (1 eq) Aldehyde Aldehyde Aldehyde->Intermediate Desired_Product 2-Substituted Benzimidazole Side_Product 1,2-Disubstituted Benzimidazole Intermediate->Desired_Product Cyclization Intermediate->Side_Product + Aldehyde (1 eq) + Cyclization

Caption: Reaction pathway showing the formation of desired and side products.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1H-Benzimidazole-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on reaction conditions, troubleshooting common experimental issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The synthesis of this compound can be approached through several methods. The most common strategies involve the condensation of o-phenylenediamine with a suitable two-carbon aldehyde equivalent. One prominent method is a two-step process involving the formylation of a protected benzimidazole intermediate followed by deprotection. Another approach is the direct condensation of o-phenylenediamine with a glyoxylic acid derivative, although this may require specific catalysts and reaction conditions to favor the desired product and minimize side reactions.

Q2: My reaction yield is consistently low. What are the initial parameters I should investigate for optimization?

A2: Low yields are a frequent challenge. The first parameters to optimize are typically the choice of catalyst and solvent. Reaction temperature and time are also critical factors. For instance, screening different solvents can significantly impact the reaction outcome. Additionally, the purity of the starting materials, particularly the o-phenylenediamine and the aldehyde source, is crucial. Degradation of starting materials can lead to the formation of impurities and a reduction in yield.

Q3: How do I choose an appropriate catalyst for the synthesis?

A3: The choice of catalyst depends on the specific synthetic route. For condensation reactions involving o-phenylenediamine and an aldehyde, various catalysts have been employed to improve yields and reaction conditions. These can range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and heterogeneous catalysts.[1][2] For formylation of a benzimidazole intermediate, organometallic reagents like n-butyllithium are often used. The selection should be based on the specific substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups in the starting materials.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of this compound typically involves recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation with solvent systems like ethanol/water or ethyl acetate/hexanes. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. It is important to monitor the purification process using Thin Layer Chromatography (TLC) to ensure effective separation from byproducts and unreacted starting materials.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Suboptimal solvent choice. 3. Inappropriate reaction temperature or time. 4. Poor quality or degradation of starting materials. 5. Incomplete reaction.1. Increase catalyst loading or screen different catalysts (e.g., p-TsOH, ZnO nanoparticles).[3] 2. Perform a solvent screen with solvents of varying polarity (e.g., ethanol, DMF, acetonitrile). 3. Optimize the reaction temperature and monitor the reaction over time using TLC to determine the optimal duration. 4. Ensure the purity of o-phenylenediamine and the aldehyde reagent. Use freshly purified starting materials if necessary. 5. Extend the reaction time and continue monitoring by TLC until the starting material is consumed.
Formation of Multiple Products/Side Reactions 1. Over-reaction or side reactions due to harsh conditions. 2. Presence of impurities in starting materials. 3. Reaction with atmospheric oxygen or moisture.1. Lower the reaction temperature or shorten the reaction time. 2. Purify starting materials before the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Purification Difficulties 1. Product is difficult to separate from the catalyst. 2. Formation of colored impurities. 3. Similar polarity of the product and byproducts.1. Use a heterogeneous catalyst that can be easily filtered off. 2. Treat the crude product with activated charcoal during recrystallization. Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce colored impurities. 3. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product or byproduct to alter its polarity before separation.

Experimental Protocols & Data

Protocol 1: Two-Step Synthesis via C2-Formylation of a Protected Benzimidazole

This protocol involves the protection of the benzimidazole nitrogen, followed by lithiation and formylation at the C2 position, and subsequent deprotection.

Step 1: Synthesis of 1-(Diethoxymethyl)-1H-benzimidazole-2-carboxaldehyde

  • Materials: 1-(Diethoxymethyl)-1H-benzimidazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(diethoxymethyl)-1H-benzimidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the temperature is maintained below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Slowly add anhydrous DMF (1.5 eq) dropwise, keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to this compound

  • Materials: 1-(Diethoxymethyl)-1H-benzimidazole-2-carboxaldehyde, Tetrahydrofuran (THF), Hydrochloric acid (2 M aqueous solution), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Ethyl acetate.

  • Procedure:

    • Dissolve the product from Step 1 in THF in a round-bottom flask.

    • Add 2 M aqueous hydrochloric acid and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the mixture by the careful addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Protocol 2: General Procedure for Condensation of o-Phenylenediamine with an Aldehyde

This is a general method for synthesizing 2-substituted benzimidazoles that can be adapted for this compound using an appropriate aldehyde equivalent.[1]

  • Materials: o-Phenylenediamine, Aldehyde (e.g., glyoxylic acid), p-Toluenesulfonic acid (p-TsOH) as a catalyst, Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and the aldehyde (0.01 mol) in DMF (3 ml).[1]

    • Add a catalytic amount of p-TsOH (e.g., 20 mol%).[1]

    • Heat the mixture with stirring at 80°C for 2-3 hours.[1]

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature.

    • Add the reaction mixture dropwise to a stirred solution of sodium carbonate (0.01 mol) in water (20 ml).[1]

    • Filter the resulting precipitate, wash with water, and dry to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Comparative Data for Benzimidazole Synthesis (Representative Examples)

The following table summarizes reaction conditions for the synthesis of various 2-substituted benzimidazoles, which can serve as a starting point for optimizing the synthesis of this compound.

Aldehyde/Carboxylic AcidCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNH₄ClCHCl₃Room Temp.492
SalicylaldehydeZnO NPsEthanol700.25-2>90[3]
4-Chlorobenzaldehydep-TsOHDMF802-378[1][4]
Glycolic Acid-DMF90-100-High[2]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reactants: o-Phenylenediamine Aldehyde Source start->reagents mix Combine Reactants & Catalyst in Solvent reagents->mix react Heat and Stir (e.g., 80°C, 2-3h) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete quench Quench Reaction & Precipitate Product monitor->quench Complete filter Filter and Wash Crude Product quench->filter purify Purify by Recrystallization or Column Chromatography filter->purify analyze Characterize Product (NMR, IR, MS, m.p.) purify->analyze end End Product analyze->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield cluster_causes Potential Causes & Solutions cluster_solutions Actions start Low Yield Observed? reagents Check Starting Material Purity start->reagents Yes conditions Optimize Reaction Conditions reagents->conditions Purity OK purify_reagents Purify/Replace Reagents reagents->purify_reagents catalyst Evaluate Catalyst Activity conditions->catalyst Conditions Optimized screen_params Screen Solvents, Temperatures, & Times conditions->screen_params workup Review Work-up & Purification catalyst->workup Catalyst Active change_catalyst Increase Loading or Try New Catalyst catalyst->change_catalyst optimize_purification Adjust Purification Method workup->optimize_purification end Improved Yield workup->end Issue Resolved

Caption: A decision tree for troubleshooting low product yield in benzimidazole synthesis.

References

Technical Support Center: N-Alkylation of Benzimidazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of benzimidazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical synthetic transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.

Question 1: My N-alkylation reaction is resulting in a very low yield or is not proceeding to completion. What are the possible reasons and how can I improve the yield?

Answer:

Low yields in benzimidazole N-alkylation can arise from several factors, primarily incomplete deprotonation of the benzimidazole NH, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.[1][2]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Strength: The choice of base is critical. For many reactions, common inorganic bases like K₂CO₃, Cs₂CO₃, or KOH are sufficient, especially with reactive alkylating agents.[1] For less reactive systems, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can ensure complete deprotonation of the benzimidazole ring.[1][2]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective as they help to dissolve the benzimidazole salt.[1] The choice of solvent can significantly influence the reaction rate and selectivity.[3][4][5][6] In some cases, phase-transfer catalysis in a biphasic system or the use of aqueous media with surfactants like SDS has been shown to be effective.[7][8]

  • Assess the Alkylating Agent:

    • Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[1]

    • Purity: Ensure the alkylating agent is pure and has not degraded.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions require heating to proceed at a reasonable rate.[9] However, excessively high temperatures can lead to side reactions and decomposition.[1] Optimization of the reaction temperature is often necessary.

Question 2: I am obtaining a mixture of the N1 and N3 alkylated regioisomers, and their separation is difficult. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a common and significant challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. This is due to the tautomeric nature of the benzimidazole ring, where the N-H proton can reside on either nitrogen, leading to two distinct nucleophilic centers.[2][10]

Strategies to Enhance Regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, directing the alkylation to the less hindered position.[2][11] Similarly, using a bulkier alkylating agent can also improve selectivity.

  • Electronic Effects: The electronic properties of substituents on the benzimidazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can reduce the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[2][11]

  • Reaction Conditions:

    • Solvent: The choice of solvent can have a profound effect on the regioselectivity.[3][4][5][6] For instance, different solvents can stabilize one tautomer over the other, influencing the product ratio.

    • Base and Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation through coordination effects.[4]

    • Modern Catalytic Methods: Consider employing modern catalytic methods, such as those using palladium or copper catalysts, which can offer higher regioselectivity under milder conditions.[12][13]

Question 3: My reaction is producing a significant amount of a side product that appears to be a quaternary salt. How can I avoid this?

Answer:

The formation of a 1,3-dialkylbenzimidazolium salt (a quaternary ammonium salt) is a common side reaction, particularly when an excess of the alkylating agent is used or under harsh reaction conditions.[2][14]

Preventative Measures:

  • Stoichiometry: Use a controlled stoichiometric amount of the alkylating agent, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[2]

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of a second alkylation event.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]

Question 4: My product is difficult to purify. What are some common purification challenges and solutions?

Answer:

Purification of N-alkylated benzimidazoles can be challenging due to the presence of unreacted starting materials, side products (like quaternary salts), and particularly, the regioisomers which often have very similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most common method for separating regioisomers and other impurities.[2] Careful selection of the eluent system, often involving a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is crucial for achieving good separation.[2]

  • Recrystallization: If the desired product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be an effective purification technique.[15]

  • Acid-Base Extraction: This can be useful for removing unreacted benzimidazole (which is amphoteric) from the less basic N-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the N-alkylation of benzimidazoles? A1: Besides the formation of regioisomers and over-alkylation to form quaternary salts, other potential side reactions include C-alkylation at the C2 position, especially if the nitrogen atoms are sterically hindered, and decomposition of starting materials or products at high temperatures.[1] Under specific conditions with an excess of alkyl halide, N-alkylation induced ring opening of the benzimidazole has also been observed.[8]

Q2: How do electron-donating and electron-withdrawing groups on the benzimidazole ring affect N-alkylation? A2: Electron-donating groups generally increase the nucleophilicity of the benzimidazole ring, which can facilitate the alkylation reaction. Conversely, electron-withdrawing groups decrease the overall nucleophilicity, potentially requiring stronger bases or more reactive alkylating agents for the reaction to proceed efficiently. These substituents also play a crucial role in directing the regioselectivity of the alkylation.[2][11]

Q3: Are there alternative, more selective methods for N-alkylation of benzimidazoles? A3: Yes, several modern synthetic methods have been developed to overcome the challenges of traditional N-alkylation. These include palladium-catalyzed and copper-catalyzed C-N bond formation and cyclization reactions, which can provide N-1-alkylated benzimidazoles with good yields and selectivity.[12][13] Another approach is the acceptorless dehydrogenative coupling of diamines with primary alcohols, which can be a green and efficient route to 1,2-disubstituted benzimidazoles.[16][17]

Data Presentation

Table 1: General Influence of Reaction Parameters on Benzimidazole N-Alkylation

ParameterEffect on YieldEffect on RegioselectivityCommon Observations & Recommendations
Base Stronger bases (e.g., NaH) can increase yield with less reactive substrates.[1][2]Can influence isomer ratio through the nature of the counter-ion.[4]Cs₂CO₃ is often reported to be highly effective.[1]
Solvent Polar aprotic solvents (DMF, DMSO) generally give good yields.[1]Can have a significant impact on the N1/N3 ratio.[3][4][5][6]Solvent screening is recommended for optimizing regioselectivity.
Alkylating Agent Reactivity: I > Br > Cl.[1]Steric bulk of the alkyl group can favor alkylation at the less hindered nitrogen.[11]Use of more reactive halides can allow for milder reaction conditions.
Temperature Higher temperatures can increase reaction rates and yields.[9]May have a minor effect on selectivity compared to solvent and sterics.Optimize to balance reaction rate with the potential for side reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Carbonate Base

  • To a solution of the substituted benzimidazole (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1-0.5 M), add a base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (1.5-2.0 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 equiv.) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride for Less Reactive Substrates

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of the benzimidazole (1.0 equiv.) in the same anhydrous solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup and purification as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Substituted Benzimidazole mix Combine Reactants start->mix base Select Base (e.g., K2CO3, NaH) base->mix solvent Choose Solvent (e.g., DMF, THF) solvent->mix alkyl_agent Alkylating Agent (e.g., R-Br) alkyl_agent->mix heat Heat & Stir mix->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated N-Alkylated Benzimidazole purify->product troubleshooting_logic problem Problem Encountered low_yield Low Yield / No Reaction problem->low_yield isomer_mix Mixture of Regioisomers problem->isomer_mix quat_salt Quaternary Salt Formation problem->quat_salt solution_base Use Stronger Base / Change Solvent low_yield->solution_base Cause: Incomplete Deprotonation solution_alkyl Use More Reactive Alkylating Agent low_yield->solution_alkyl Cause: Low Reactivity solution_temp Optimize Temperature low_yield->solution_temp Cause: Suboptimal Conditions solution_sterics Alter Steric Hindrance (Substrate/Reagent) isomer_mix->solution_sterics Strategy: Steric Control solution_conditions Screen Solvents / Bases isomer_mix->solution_conditions Strategy: Condition Optimization solution_stoich Control Stoichiometry (1.0-1.2 eq.) quat_salt->solution_stoich Cause: Excess Alkylating Agent solution_addition Slow Addition of Alkylating Agent quat_salt->solution_addition Cause: High Local Concentration

References

stability and proper storage conditions for 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 1H-Benzimidazole-2-carboxaldehyde. It also includes troubleshooting guides and frequently asked questions to address common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Several suppliers recommend refrigeration at 2-8°C under an inert atmosphere, such as nitrogen or argon, to minimize degradation.[2][3] While some sources indicate that it can be stored at ambient temperature, cooler temperatures are generally preferred for long-term storage.[4]

Q2: What is the appearance and physical form of this compound?

A2: this compound is typically a solid, appearing as a light yellow or beige crystalline powder.[3][5]

Q3: What is the shelf life of this compound?

Q4: How should I prepare stock solutions of this compound?

A4: The solubility of this compound in water is approximately 1242.87 mg/L.[2] For biological assays, it is often dissolved in organic solvents. While specific quantitative data for all common lab solvents is limited, benzimidazoles are generally soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7] When preparing a stock solution, it is advisable to start with a small amount of the compound and gradually add the solvent until it is fully dissolved. Sonication may aid in dissolution. For long-term storage of solutions, it is best to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₆N₂O[5]
Molecular Weight 146.15 g/mol [3][5]
Appearance Light yellow to beige solid/powder[3][5]
Melting Point ~125.61 °C[2]
Water Solubility 1242.87 mg/L[2]
pKa 10.61 ± 0.10 (Predicted)[3]

Troubleshooting Guide

This section addresses common issues that may be encountered when working with this compound, particularly in organic synthesis.

Problem 1: Low yield in reactions involving this compound.

  • Possible Cause: Impure starting materials. The purity of both the o-phenylenediamine and the aldehyde used in the synthesis of benzimidazoles is critical. Oxidation of o-phenylenediamine can lead to colored impurities and side reactions.

    • Solution: Use high-purity starting materials. If necessary, purify the starting materials before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Possible Cause: Incomplete reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed for a sufficient amount of time.

  • Possible Cause: Suboptimal reaction conditions. The choice of solvent and temperature can significantly impact the reaction yield.

    • Solution: Screen different solvents and optimize the reaction temperature.

Problem 2: Presence of multiple spots on TLC, indicating an impure product.

  • Possible Cause: Unreacted starting materials.

    • Solution: Compare the spots on the TLC plate with your starting materials to confirm their presence. If the reaction is incomplete, consider extending the reaction time or optimizing the conditions.

  • Possible Cause: Formation of side products. N-alkylation of the benzimidazole ring can occur as a side reaction.

    • Solution: Adjusting the reaction conditions may help minimize the formation of side products. Purification techniques such as column chromatography or recrystallization will be necessary to isolate the desired product.

  • Possible Cause: Similar polarity of product and impurities. This can make separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for column chromatography to achieve better separation. Alternatively, consider recrystallization or acid-base extraction as purification methods.

Problem 3: Difficulty in dissolving this compound for experiments.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: As a starting point, try dissolving the compound in DMF or DMSO. For aqueous solutions, be aware of its limited water solubility.

  • Possible Cause: Compound has degraded due to improper storage.

    • Solution: Visually inspect the compound for any changes in color or texture. If degradation is suspected, it is advisable to use a fresh batch of the compound.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the synthesis of a benzimidazole derivative and a logical approach to troubleshooting common issues.

G General Workflow for Benzimidazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (o-phenylenediamine, aldehyde) dissolve Dissolve in appropriate solvent (e.g., DMF) start->dissolve react Add catalyst and react (e.g., heat under inert atmosphere) dissolve->react monitor Monitor reaction by TLC react->monitor quench Quench reaction and extract product monitor->quench Reaction complete purify Purify product (e.g., column chromatography, recrystallization) quench->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end Pure Benzimidazole Derivative characterize->end

Caption: A general experimental workflow for the synthesis of benzimidazole derivatives.

G Troubleshooting Logic for Benzimidazole Synthesis cluster_causes_yield Possible Causes cluster_solutions_yield Solutions cluster_causes_purity Possible Causes cluster_solutions_purity Solutions problem Problem Identified low_yield Low Yield problem->low_yield impure_product Impure Product problem->impure_product cause_yield1 Suboptimal Temp. low_yield->cause_yield1 cause_yield2 Wrong Solvent low_yield->cause_yield2 cause_yield3 Inactive Catalyst low_yield->cause_yield3 cause_yield4 Impure Reactants low_yield->cause_yield4 cause_purity1 Side Reactions impure_product->cause_purity1 cause_purity2 Unreacted Starting Material impure_product->cause_purity2 cause_purity3 Similar Polarity impure_product->cause_purity3 sol_yield1 Optimize Temp. cause_yield1->sol_yield1 sol_yield2 Screen Solvents cause_yield2->sol_yield2 sol_yield3 Change Catalyst cause_yield3->sol_yield3 sol_yield4 Purify Reactants cause_yield4->sol_yield4 sol_purity1 Optimize Conditions cause_purity1->sol_purity1 sol_purity2 Column Chromatography cause_purity2->sol_purity2 sol_purity3 Recrystallization cause_purity2->sol_purity3 sol_purity4 Acid-Base Extraction cause_purity2->sol_purity4 cause_purity3->sol_purity2 cause_purity3->sol_purity3 cause_purity3->sol_purity4

References

Technical Support Center: Benzimidazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzimidazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Reaction Yield

Question: My benzimidazole synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent issue in benzimidazole synthesis and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] An extended reaction time or an increase in temperature might be necessary.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical.[2] Screening different solvents, such as methanol, ethanol, or acetonitrile, can significantly impact the yield.[2][3] The catalyst's activity and loading are also key; ensure you are using an active catalyst from a reliable source and consider optimizing the amount used.[1][2]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction, leading to lower yields.[1] It is advisable to purify the starting materials if their purity is questionable.[1]

  • Oxidation of Starting Materials: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent this.[1]

Issue 2: Formation of Multiple Products/Side Products

Question: My reaction is producing multiple products, making purification difficult. What are the common side products and how can I improve the selectivity?

Answer: The formation of multiple products is a common challenge, particularly when using aldehydes as reactants. Here are the most common side reactions and strategies to minimize them:

  • Formation of 1,2-disubstituted Benzimidazoles: A frequent side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]

    • Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]

    • Solvent Choice: The solvent can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[1]

  • N-Alkylation: The presence of alkylating agents, either intentionally added or formed in situ, can lead to N-alkylation of the benzimidazole ring.[1]

  • Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the given reaction conditions and fail to cyclize completely to the benzimidazole.[1] Adjusting the temperature or catalyst may be necessary to promote cyclization.

Issue 3: Persistent Colored Impurities in the Final Product

Question: After purification, my benzimidazole product is still colored (e.g., yellow or brown). How can I remove these impurities?

Answer: Colored impurities often result from the oxidation of starting materials or side reactions.[4] Here are several effective methods for their removal:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[1][4] The charcoal is then removed by hot filtration.[4]

  • Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole until the liquid becomes opaque. The precipitated manganese dioxide and the color are then removed by adding solid sodium bisulfite until the solution is clear, followed by cooling and crystallization.[4][5]

  • Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, acid-base extraction can be employed to separate them from non-basic, colored impurities.[1] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[1]

  • Using o-phenylenediamine dihydrochloride: Starting with the dihydrochloride salt of o-phenylenediamine can sometimes reduce the formation of colored impurities from the outset.[2]

Issue 4: Difficulty in Product Purification

Question: I am struggling to purify my final benzimidazole product. What are the common challenges and alternative purification strategies?

Answer: Purification can be challenging due to several factors:

  • Similar Polarity of Product and Impurities: If the desired product and byproducts have similar polarities, separation by column chromatography can be difficult.[1] In such cases, exploring different solvent systems for chromatography or considering alternative purification methods is recommended.

  • Degradation on Silica Gel: Some benzimidazole derivatives may be unstable on silica gel, leading to degradation during column chromatography.[4] Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.[4]

  • Formation of Intractable Precipitates: The use of strong hydrogen-bonding solvents like DMF or DMSO for extraction can sometimes lead to gelatinous precipitates that are difficult to handle.[4]

  • Alternative Purification Methods:

    • Recrystallization: A careful selection of the recrystallization solvent is crucial. Small-scale solvent screening is recommended to find an optimal solvent or solvent system.[4]

    • Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification technique, especially for removing non-volatile or thermally labile impurities.[6]

    • "Catch and Release" Strategy: This method involves capturing the benzimidazole onto an acidic resin, washing away impurities, and then releasing the pure product from the resin.[7]

Data Presentation: Reaction Condition Optimization

The following table summarizes a selection of optimized reaction conditions for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, highlighting the impact of different catalysts and solvents on reaction time and yield.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolRoom Temp432[3]
10 wt% MgO@DFNSEthanolRoom Temp495[3]
NH₄ClChloroformRoom Temp492[2]
Er(OTf)₃ (1 mol%)Water100289.7[8]
Au/TiO₂Methanol60495[9]

Experimental Protocols

1. General Procedure for Benzimidazole Synthesis via Condensation of o-Phenylenediamine with an Aldehyde using a Heterogeneous Catalyst (MgO@DFNS)

  • Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.[2]

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[2]

    • Stir the mixture at room temperature for 4 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

    • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[2]

    • Evaporate the solvent from the filtrate to obtain the crude product.[2]

    • Purify the crude product by recrystallization or column chromatography.

2. Phillips-Ladenburg Reaction: Condensation of o-Phenylenediamine with a Carboxylic Acid

  • Materials: o-phenylenediamine, Carboxylic acid (e.g., formic acid or acetic acid), 4 N Hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 part by weight) in 4 N hydrochloric acid.

    • Add the carboxylic acid (e.g., 1.5 parts of 90% formic acid).

    • Heat the mixture to 100°C for 2 hours.

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated ammonium hydroxide until the solution is just alkaline to litmus paper.

    • Collect the precipitated crude benzimidazole by filtration and wash it with cold water.

    • Purify the crude product by recrystallization from water.[5]

Mandatory Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_purification Purification Issues cluster_solution Desired Outcome start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity Impure reagents? monitor_tlc Monitor Reaction by TLC start->monitor_tlc Reaction progress? control_stoichiometry Control Stoichiometry start->control_stoichiometry Side products? inert_atmosphere Use Inert Atmosphere start->inert_atmosphere Oxidation suspected? optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp, Time) check_purity->optimize_conditions Purify & Retry monitor_tlc->optimize_conditions Incomplete purification Difficulty in Purification (Colored Impurities, Multiple Products) monitor_tlc->purification Multiple spots end High Yield of Pure Benzimidazole optimize_conditions->end Successful control_stoichiometry->optimize_conditions inert_atmosphere->optimize_conditions purification_methods Employ Advanced Purification: - Activated Carbon - Acid-Base Extraction - Recrystallization - Sublimation purification->purification_methods Standard methods fail purification_methods->end

Caption: Troubleshooting workflow for benzimidazole synthesis.

Side_Product_Formation cluster_pathways Reaction Pathways reactant1 o-Phenylenediamine desired_path 1:1 Stoichiometry Desired Product: 2-Substituted Benzimidazole reactant1->desired_path:f0 Condensation side_path Excess Aldehyde Side Product: 1,2-Disubstituted Benzimidazole reactant1->side_path:f0 Condensation reactant2 Aldehyde (R-CHO) reactant2->desired_path:f0 Condensation reactant2->side_path:f0 Condensation product {Purified Product} desired_path:f1->product side_product {Impurity} side_path:f1->side_product

Caption: Formation of 1,2-disubstituted side product.

References

Technical Support Center: Recrystallization of 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and protocols for the purification of 1H-Benzimidazole-2-carboxaldehyde by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on literature for benzimidazole derivatives and general solubility principles, the following solvents are recommended for screening.

Quantitative Solubility Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to solvent selection based on empirical data for structurally similar compounds and general laboratory practice.

SolventSolubility (at Room Temp.)Solubility (at Boiling Point)Suitability for RecrystallizationNotes
Methanol Sparingly SolubleSolubleGoodOften a good first choice for benzimidazole derivatives.
Ethanol Sparingly SolubleSolubleGoodSimilar to methanol, may offer slightly different solubility profile.[1]
Water Poorly SolubleSparingly to Moderately SolublePossible (especially as an anti-solvent)Can be effective, particularly for removing polar impurities.
Acetone Moderately SolubleVery SolubleFairMay require a co-solvent (anti-solvent) like water or hexane for good recovery.
Ethyl Acetate Sparingly SolubleModerately SolublePossibleCan be a good alternative to alcohols.
Toluene Poorly SolubleSparingly SolublePoorGenerally not a good choice for single-solvent recrystallization of this compound.
Heptane/Hexane InsolubleInsolublePoor (as a primary solvent)Can be used as an anti-solvent with a more polar solvent.
Dimethylformamide (DMF) Very SolubleVery SolubleNot RecommendedTends to form stable solutions, leading to poor recovery and potential for oily precipitates.
Dimethyl Sulfoxide (DMSO) Very SolubleVery SolubleNot RecommendedSimilar to DMF, can result in gelatinous precipitates that are difficult to handle.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound has been identified (e.g., Methanol or Ethanol).

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of the selected solvent (e.g., methanol or ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring. Gradually add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) to the solution. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. A common solvent pair is a "good" solvent in which the compound is soluble and a "poor" (or anti-) solvent in which the compound is insoluble, with the two solvents being miscible.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., acetone) at its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often include unreacted starting materials such as o-phenylenediamine and the aldehyde precursor used in the synthesis. Side products from the condensation reaction can also be present, which may be colored.

Q2: My recrystallized product is still colored. How can I improve its purity?

A2: If your product remains colored after recrystallization, you can perform a decolorization step. This involves adding a small amount of activated charcoal to the hot solution before the filtration step. Be aware that using too much charcoal can lead to a loss of your desired product.

Q3: The compound is not dissolving in the hot solvent. What should I do?

A3: Ensure you are adding the solvent in small portions and allowing sufficient time for dissolution at the solvent's boiling point. If the compound remains insoluble, the chosen solvent is likely unsuitable. You will need to select a more polar solvent or consider a different solvent system.

Q4: No crystals are forming upon cooling. What went wrong?

A4: This can happen for several reasons:

  • Too much solvent was used: Try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or a two-solvent system should be used.

Q5: The product is "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To remedy this, try reheating the solution and allowing it to cool more slowly. Using a larger volume of solvent or a different solvent with a lower boiling point can also help.

Visual Guides

Experimental Workflow

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If not colored decolorize->hot_filter If colored cool Cool Slowly to Induce Crystallization hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Troubleshooting_Guide issue Issue Encountered During Recrystallization no_crystals No Crystals Form issue->no_crystals oiling_out Product Oils Out issue->oiling_out colored_product Product is Colored issue->colored_product solution1 Too much solvent? -> Evaporate some solvent. no_crystals->solution1 Yes solution2 Supersaturated? -> Scratch flask or add seed crystal. no_crystals->solution2 No solution3 Reheat and cool slowly. Use more solvent or a lower boiling solvent. oiling_out->solution3 solution4 Redissolve and add activated charcoal before hot filtration. colored_product->solution4

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Catalyst Optimization for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. The following guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis of benzimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzimidazoles and why is a catalyst necessary?

The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction).[1] While these reactions can proceed without a catalyst, they often require harsh conditions, such as high temperatures and long reaction times, and may result in low yields.[2][3][4] Catalysts are employed to improve reaction efficiency, increase yields, shorten reaction times, and allow for milder, more environmentally friendly conditions.[1][2]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

Low yields are a common issue that can stem from several factors. The first parameters to investigate systematically are:

  • Catalyst Choice and Activity: Ensure the catalyst is active and suitable for your specific substrates. Without a catalyst, conversion rates can be very low.[1][5] If you are using a catalyst, its loading might need optimization; too little may be inefficient, while too much can cause side reactions.[6]

  • Solvent Selection: The solvent plays a critical role. A solvent screen is highly recommended as polarity can significantly impact reaction success. For example, polar solvents like ethanol and methanol have proven effective in many catalytic systems.[1][5]

  • Reaction Temperature and Time: These parameters are interdependent. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time at a given temperature.[6]

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the catalyst or lead to side reactions.[1][6]

Q3: How do I choose the right catalyst for my synthesis?

Catalyst selection is crucial and depends on the specific substrates (e.g., aldehydes with electron-donating or withdrawing groups), desired reaction conditions (temperature, solvent), and sustainability goals.[1][7]

  • Homogeneous Catalysts: Simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) are effective and widely used.[1][8] Lewis acids such as Erbium(III) triflate (Er(OTf)₃) are also powerful options, particularly for controlling selectivity.[9][10]

  • Heterogeneous Catalysts: For greener and more sustainable processes, heterogeneous catalysts are advantageous as they can be easily recovered and reused.[1] Examples include supported gold nanoparticles (Au/TiO₂) and engineered catalysts like MgO@DFNS.[1][11][12]

  • Metal-Based Catalysts: A wide range of metal catalysts, including those based on copper and cobalt, have been developed for this synthesis.[8][11][13]

Q4: I am observing the formation of multiple products, particularly 1,2-disubstituted benzimidazoles. How can I improve selectivity?

The formation of a 1,2-disubstituted benzimidazole as a side product is a known challenge, especially when using aldehydes.[6] Selectivity can be controlled by:

  • Stoichiometry: Using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the desired 2-substituted product.[6]

  • Catalyst Selection: Certain catalysts can selectively promote the desired reaction. For instance, Er(OTf)₃ has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes, while the absence of a catalyst can favor the mono-substituted product.[1][10]

  • Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity. For example, a study using Er(OTf)₃ found that running the reaction at 1°C favored the mono-condensation product.[10]

Q5: My purified product has significant color impurities. What is the cause and how can I fix it?

Colored impurities often arise from the oxidation of the o-phenylenediamine starting material, which is highly susceptible to air oxidation.[6]

  • Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6] Using o-phenylenediamine dihydrochloride salt can also reduce the formation of colored byproducts.[1]

  • Removal: If colored impurities are present in the crude product, they can often be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during catalyst optimization for benzimidazole synthesis.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive, poisoned, or insufficient catalyst loading.[1][6] 2. Suboptimal solvent choice.[1][6] 3. Inappropriate reaction temperature or time.[1] 4. Poor quality or impure starting materials.[6]1. Increase catalyst loading or screen different catalysts (see comparison tables below).[1] 2. Perform a solvent screen (e.g., Ethanol, Methanol, Acetonitrile, CHCl₃).[1] 3. Optimize reaction temperature and monitor progress by TLC to find the optimal duration. 4. Purify starting materials before use.[6]
Formation of Multiple Side Products 1. Formation of 1,2-disubstituted benzimidazoles.[6] 2. Stable Schiff base intermediate that fails to cyclize.[6] 3. Oxidation of o-phenylenediamine.[6]1. Adjust stoichiometry (use a 1:1 ratio of diamine to aldehyde).[6] Try a different catalyst or solvent system known to favor mono-substitution.[6][10] 2. Increase reaction temperature or time; consider a stronger acid catalyst to promote cyclization. 3. Run the reaction under an inert atmosphere (N₂ or Ar).[6]
Difficult Product Purification 1. Catalyst is difficult to separate from the product. 2. Formation of colored impurities.[1][6] 3. Product and byproducts have similar polarity.[6]1. Switch to a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[1] 2. Treat the crude product with activated carbon.[6] Consider using o-phenylenediamine dihydrochloride.[1] 3. Utilize acid-base extraction: dissolve the crude mixture in an organic solvent, extract with an acidic aqueous solution, and then neutralize the aqueous layer to precipitate the purified benzimidazole.[6]
Catalyst Deactivation or Inhibition 1. The catalyst is being inhibited by a product or substrate.[13] 2. The catalyst is not stable under the reaction conditions.1. Kinetic studies can help distinguish between inhibition and deactivation.[14] If inhibition is occurring, an improved protocol with lower catalyst loading might be necessary.[13] 2. Ensure the chosen catalyst is robust for the selected temperature and solvent. Consider a more stable heterogeneous catalyst.

Data Presentation: Catalyst Performance Comparison

The selection of an appropriate catalyst system is critical for success. The tables below summarize the performance of various catalysts under different conditions to guide your optimization process.

Table 1: Comparison of Various Catalysts for the Synthesis of 2-Phenyl-1H-benzimidazole

CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
NoneEthanolRoom Temp.4 h32[5]
10 wt% MgO@DFNSEthanolRoom Temp.4 h94[1][5]
NH₄Cl (30 mol%)Ethanol802 hModerate-Good[2]
Er(OTf)₃ (1% mol)Solvent-free (MW)-5 min91-99[2][9]
Au/TiO₂ (1 wt%)CHCl₃:MeOH (3:1)252 h99[11][12]
p-TsOHGrinding, Solvent-free--High[15]
Polyphosphoric Acid (PPA)None14520 min - 8 h40-95[2]

Table 2: Influence of Solvent on Yield using MgO@DFNS Catalyst Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), 10 wt% MgO@DFNS, Room Temperature, 4h.

EntrySolventConversion (%)Yield (%)
1Ethanol9894
2Methanol9692
3Acetonitrile8881
4Chloroform7670
(Data adapted from reference[5])

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis using a Heterogeneous Catalyst (MgO@DFNS) [1]

  • Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

  • Procedure: a. In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL). b. Stir the mixture vigorously at room temperature for 4 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using a Homogeneous Catalyst (NH₄Cl) [1][2]

  • Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

  • Procedure: a. To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol). b. Add benzaldehyde (1 mmol) dropwise to the mixture. c. Continue stirring the reaction mixture at room temperature for four hours. d. Monitor the reaction progress using TLC. e. After completion, quench the reaction by adding water. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product via recrystallization or column chromatography.

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the standard workflow for a typical catalytic benzimidazole synthesis experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: Generalized workflow for benzimidazole synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a logical tree for diagnosing and solving the common problem of low reaction yield.

G start Problem: Low or No Yield check_catalyst Is the catalyst active and loading optimal? start->check_catalyst check_conditions Are reaction time and temperature optimized? check_catalyst->check_conditions Yes sol_catalyst Action: Screen different catalysts or increase loading. check_catalyst->sol_catalyst No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes sol_conditions Action: Run time-course experiment; adjust temp. check_conditions->sol_conditions No check_reagents Are starting materials pure? check_solvent->check_reagents Yes sol_solvent Action: Perform a solvent screen. check_solvent->sol_solvent No sol_reagents Action: Purify reagents before reaction. check_reagents->sol_reagents No

Caption: Troubleshooting flowchart for low yield issues.

References

Validation & Comparative

A Comparative Guide to the Structural Characterization of 1H-Benzimidazole-2-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization of various 1H-Benzimidazole-2-carboxaldehyde derivatives. The information is compiled from various scientific sources to aid in the identification and analysis of this important class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Comparative Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques. The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for a selection of these compounds, providing a basis for comparison.

Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives (in DMSO-d₆)

CompoundAr-H (ppm)CHO (ppm)NH (ppm)Other Protons (ppm)
This compound 7.10-7.88 (m)9.95 (s)12.52 (hump)-
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde [1]7.10 (m, 1H), 7.20 (d, 2H), 7.50 (dd, 3H), 7.86 (d, 2H)9.95 (s)12.52 (hump)-
2-(Thiophen-2-yl)-1H-benzo[d]imidazole [2]7.16–7.24 (m, 3H), 7.50 (d, 1H), 7.61 (d, 1H), 7.73 (d, 1H), 7.83 (d, 1H)-12.90 (s)-
2-(3-Chlorophenyl)-1H-benzimidazole [3]7.24 (s, 2H), 7.56-7.61 (m, 4H), 8.15-8.16 (m, 1H), 8.24 (s, 1H)-13.05 (s)-
2-(4-Chlorophenyl)-1H-benzimidazole [3]7.23 (d, 2H), 7.63-7.65 (m, 4H), 8.20 (dd, 2H)-13.00 (s)-
N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-nitrophenyl)methyl)acetamide [4]6.55-8.28 (m, 11H)-12.78 (s)9.93 (s, 1H, phenolic OH), 8.43 (s, 1H, amide NH), 5.31 (s, 1H, CH), 1.23 (s, 3H, CH₃)
N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-bromophenyl)methyl)benzamide [4]6.58-8.12 (m, 11H)-12.87 (s)9.98 (s, 1H, phenolic OH), 8.15 (s, 1H, amide NH), 4.35 (s, 1H, CH)

Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives (in DMSO-d₆)

CompoundAr-C (ppm)C=O (ppm)C=N (ppm)Other Carbons (ppm)
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde [1]109.5, 110.5, 119.4, 122.6, 124.3, 128.1, 128.9, 129.8, 130.2, 130.3, 130.8, 132.2, 134.7192.2143.7, 147.1140.9 (C-N)
2-(3-Chlorophenyl)-1H-benzimidazole [3]125.48, 126.49, 130.01, 131.41, 132.68, 134.24-150.20-
2-(4-Chlorophenyl)-1H-benzimidazole [3]111.88, 119.44, 122.29, 123.20, 128.61, 129.53, 134.96-150.63-

Table 3: IR Spectral Data of Selected this compound Derivatives (KBr, cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C=N)Other Key Bands
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde [1]3153169315903069 (Ar C-H)
2-(Thiophen-2-yl)-1H-benzo[d]imidazole [2]3320-1591-
2-(3-Chlorophenyl)-1H-benzimidazole [3]3439-1623-
2-(4-Chlorophenyl)-1H-benzimidazole [3]3442-1623-
N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-nitrophenyl)methyl)acetamide [4]3341169716573470 (O-H), 3193 (amide N-H), 2931, 2855 (aliphatic C-H), 1514, 1341 (NO₂)
N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-bromophenyl)methyl)benzamide [4]3380166016073522 (O-H), 3171 (amide N-H), 928 (C-Br)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques used in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]

  • Sample Preparation : Samples are dissolved in a deuterated solvent, most commonly DMSO-d₆.[1][3] Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Standard parameters are used to acquire proton spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR : Proton-decoupled spectra are acquired to determine the chemical shifts of carbon atoms.

  • Data Analysis : The chemical shifts, coupling constants (J), and integration values are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Instrumentation : FTIR spectrometers are commonly used for IR analysis.[4]

  • Sample Preparation : Samples are typically prepared as potassium bromide (KBr) pellets.

  • Data Acquisition : Spectra are recorded in the 4000-400 cm⁻¹ range.

  • Data Analysis : The positions and intensities of absorption bands are correlated with specific functional groups present in the molecule, such as N-H, C=O, and C=N stretching vibrations.[1]

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is often employed to determine the accurate mass and elemental composition of the compounds.[3] Gas chromatography-mass spectrometry (GC-MS) can be used for volatile derivatives.

  • Sample Preparation : Samples are dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Data Acquisition : Mass spectra are recorded, showing the molecular ion peak ([M+H]⁺) and fragmentation patterns.

  • Data Analysis : The molecular weight is determined from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule.

X-ray Crystallography
  • Crystal Growth : The first and often most challenging step is to grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions.[6][7] This can be achieved through methods like slow evaporation of a solvent.

  • Data Collection : The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded using a detector.[6][7]

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods for small molecules.[7] The initial structural model is then refined to obtain the final, accurate three-dimensional structure of the molecule, including bond lengths and angles.

Visualization of the Structural Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive structural characterization of a novel this compound derivative.

G Workflow for Structural Characterization of this compound Derivatives cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, GC-MS) Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth If suitable crystals are not obtained Structure_Elucidation Final Structure Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction XRay_Diffraction->Structure_Elucidation Definitive 3D Structure

References

A Comparative Guide to Benzimidazole Synthesis: Methods, Efficiency, and Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the benzimidazole scaffold is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of key synthetic methods, offering experimental data and protocols to inform the selection of the most suitable route for your research needs.

The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2] The synthesis of this bicyclic heterocycle, which consists of a benzene ring fused to an imidazole ring, has evolved significantly from classical condensation reactions to more efficient and environmentally friendly modern techniques.[3][4] This guide will delve into a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for benzimidazole production depends on several factors, including desired yield, reaction time, available equipment, and environmental considerations.[4] The following table summarizes and compares key parameters of prominent benzimidazole synthesis methods.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
Classical Methods
Phillips-Ladenburg ReactionMineral Acids (e.g., HCl)->180 (sealed tube for aromatic acids)Several hoursGood for aliphatic acids[5][6]
Weidenhagen ReactionCu(II) salts (e.g., Cu(OAc)₂)Water or AlcoholAmbient to Reflux~6 hours83-90[7][8]
Conventional HeatingPolyphosphoric Acid (PPA)-14520 min - 8 h40-95[4]
Ammonium ChlorideEthanol80-902 hModerate to Good[4]
Modern & Green Methods
Microwave IrradiationPolyphosphoric Acid (PPA)--3-10 min10-50% increase vs. conventional[4][9]
Montmorillonite K10-60-81.2-98.5[4]
Er(OTf)₃Solvent-free-5 min91-99[4]
Metal-CatalyzedIndium(III) triflate (In(OTf)₃)Solvent-freeRoom Temp-High[1][10]
Zinc acetate-Room Temp-Excellent[2]
K₄[Fe(CN)₆]Solvent-free--High[2]
Green SynthesisDeep Eutectic Solvent (DES)Choline chloride:Urea808-10 minHigh[4][11]
Ammonium ChlorideEthanol80-902 hModerate to Good[2]
Plant-assisted ZnS nanoparticles---93-95[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of synthetic methods. Below are protocols for a classical, a microwave-assisted, and a green synthesis approach.

Phillips-Ladenburg Reaction (Classical Method)

This method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[5]

  • Reactants: o-Phenylenediamine and an aliphatic or aromatic carboxylic acid.

  • Procedure:

    • A mixture of o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1 equivalents) is heated in the presence of 4N hydrochloric acid.[5]

    • For aliphatic acids, the reaction is typically carried out by heating on a steam bath or under reflux for several hours.[8]

    • For aromatic acids, the reaction often requires higher temperatures (above 180°C) and is conducted in a sealed tube to achieve good yields.[6]

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) to precipitate the benzimidazole product.

    • The crude product is then filtered, washed with water, and purified by recrystallization.

Microwave-Assisted Synthesis using Erbium(III) Triflate

Microwave irradiation significantly accelerates the reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[4][9]

  • Reactants: o-Phenylenediamine and an aldehyde.

  • Catalyst: Erbium(III) triflate (Er(OTf)₃).

  • Procedure:

    • In a microwave-safe vessel, a mixture of o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ is prepared.[4]

    • The reaction is carried out under solvent-free conditions.[4]

    • The vessel is sealed and subjected to microwave irradiation for approximately 5 minutes.[4]

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product is extracted with a suitable organic solvent and purified, often by recrystallization.

Green Synthesis using a Deep Eutectic Solvent (DES)

This approach utilizes a deep eutectic solvent as both the reaction medium and catalyst, offering an environmentally benign alternative.[4][11]

  • Reactants: o-Phenylenediamine and an aldehyde.

  • Solvent/Catalyst: Deep Eutectic Solvent (e.g., a mixture of choline chloride and urea).

  • Procedure:

    • Prepare the Deep Eutectic Solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a homogeneous liquid is formed.

    • To the DES, add o-phenylenediamine (1 equivalent) and the desired aldehyde (1 equivalent).

    • Stir the mixture at 80°C for 8-10 minutes.[4]

    • Monitor the reaction by TLC.

    • After completion, add water to the reaction mixture to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows and key decision points in selecting a benzimidazole synthesis method.

Benzimidazole_Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_process Reaction & Workup cluster_end Product start o-Phenylenediamine + Carboxylic Acid / Aldehyde classical Classical Methods (Phillips, Weidenhagen) start->classical Choose Method modern Modern Methods (Microwave, Metal Catalysis) start->modern Choose Method green Green Chemistry (DES, Green Catalysts) start->green Choose Method reaction Reaction Conditions (Heat, Catalyst, Solvent) classical->reaction modern->reaction green->reaction workup Workup & Purification (Extraction, Recrystallization) reaction->workup product Benzimidazole Derivative workup->product

Caption: Generalized workflow for benzimidazole synthesis.

Synthesis_Method_Comparison cluster_classical Classical Methods cluster_modern Modern Methods cluster_green Green Chemistry phillips Phillips-Ladenburg - Harsh Conditions - Long Reaction Times weidenhagen Weidenhagen - Metal Salts - Moderate Yields microwave Microwave-Assisted - Rapid Reactions - High Yields metal_catalysis Metal-Catalyzed - Mild Conditions - High Efficiency des Deep Eutectic Solvents - Eco-friendly - Simple Workup green_catalysts Green Catalysts - Reusable - Mild Conditions

Caption: Key features of different synthesis methods.

Conclusion

The synthesis of benzimidazoles has progressed from classical methods requiring harsh conditions to modern, more efficient, and greener alternatives.[3][4] While traditional methods like the Phillips-Ladenburg and Weidenhagen reactions are still relevant, techniques employing microwave irradiation, novel catalysts, and green solvents offer significant advantages in terms of reaction time, yield, and environmental impact.[4][9][10] The selection of an optimal synthetic strategy should be guided by a careful consideration of the specific target molecule, available resources, and the principles of green chemistry. This guide provides a foundational comparison to aid researchers in making informed decisions for the synthesis of this vital heterocyclic scaffold.

References

1H-Benzimidazole-2-carboxaldehyde vs. other heterocyclic aldehydes in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, heterocyclic aldehydes are indispensable building blocks for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. Their unique electronic and steric properties, dictated by the nature of the heteroaromatic ring, govern their reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of 1H-Benzimidazole-2-carboxaldehyde against other widely used heterocyclic aldehydes—pyridine-2-carboxaldehyde, furan-2-carboxaldehyde, and thiophene-2-carboxaldehyde—with a focus on their performance in key synthetic reactions, supported by experimental data.

Introduction to Heterocyclic Aldehydes

Heterocyclic aldehydes are a class of organic compounds characterized by an aldehyde functional group attached to a heterocyclic ring system. The heteroatom within the ring significantly influences the electron density distribution, thereby affecting the reactivity of the aldehyde. These compounds are prized for their versatility in forming carbon-carbon and carbon-nitrogen bonds, making them crucial intermediates in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2]

  • This compound: This aldehyde is a key intermediate in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory drugs. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry.[3]

  • Pyridine-2-carboxaldehyde: As an electron-deficient system, the pyridine ring enhances the electrophilicity of the aldehyde carbon, making it highly reactive towards nucleophiles. It is a common precursor for ligands in coordination chemistry and various pharmaceutical compounds.[4][5]

  • Furan-2-carboxaldehyde (Furfural): Derived from renewable resources, furfural is an important platform chemical. The electron-rich furan ring influences its reactivity, and it serves as a versatile starting material for a wide range of products.

  • Thiophene-2-carboxaldehyde: This organosulfur compound is a valuable intermediate in the synthesis of numerous drugs, including antibacterial and antifungal agents. The thiophene ring imparts specific electronic properties that affect the aldehyde's reactivity.[6][7]

Comparative Reactivity in Synthesis

The reactivity of these aldehydes in common synthetic transformations such as Knoevenagel condensation, Schiff base formation, and the Wittig reaction provides a basis for their comparison. The electrophilicity of the carbonyl carbon is a key determinant of reactivity, which is influenced by the electronic nature of the heterocyclic ring. Generally, electron-poor heteroaromatic aldehydes are more reactive towards nucleophiles than electron-rich ones.[8][9]

Knoevenagel Condensation

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene group. Studies indicate that furan-2-carboxaldehyde derivatives can be more reactive than their thiophene counterparts in this reaction.[9] Thiophene-2-carboxaldehyde has been noted to require longer reaction times to achieve high yields compared to other aromatic aldehydes in some instances.[10]

dot

Knoevenagel_Condensation Aldehyde Heterocyclic Aldehyde Product α,β-Unsaturated Product Aldehyde->Product Condensation Catalyst Base Catalyst (e.g., Piperidine) Aldehyde->Catalyst ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Water Water Catalyst->ActiveMethylene Deprotonation

Caption: General workflow of the Knoevenagel condensation reaction.

Table 1: Comparison of Heterocyclic Aldehydes in Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalyst/SolventTime (h)Yield (%)Reference
5-Substituted Furan-2-carboxaldehydeCreatinineAcetic Anhydride/Acetic Acid1-255-80[11]
5-(Hydroxymethyl)furan-2-carboxaldehydeMalononitrileBiogenic Carbonates (solvent-free)178[12]
Thiophene-2-carboxaldehydeMalononitrileSodium Alginate>1High[10]
Various Aromatic AldehydesMalononitrileSeO₂/ZrO₂ (water)0.5>95[13]
Schiff Base and Hydrazone Formation

The formation of an imine (Schiff base) or a hydrazone through condensation with a primary amine or hydrazine, respectively, is a fundamental reaction of aldehydes. This reaction is crucial in the synthesis of ligands for metal complexes and various biologically active compounds.

dot

Schiff_Base_Formation HetAldehyde Heterocyclic Aldehyde SchiffBase Schiff Base / Hydrazone HetAldehyde->SchiffBase Condensation Amine Primary Amine / Hydrazine Amine->SchiffBase Water Water

Caption: General scheme for Schiff base or hydrazone formation.

Table 2: Comparison of Heterocyclic Aldehydes in Schiff Base/Hydrazone Formation

AldehydeAmine/HydrazineSolventTime (h)Yield (%)Reference
1H-Benzimidazole-2-yl-hydrazineVarious BenzaldehydesEthanol3 (reflux)High[14]
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehydeThiosemicarbazideEthanolRefluxHigh[15]
Pyridine-2-carboxaldehydep-ToluidineMethanol2.561
Pyridine-4-carboxaldehyde3-AminopyridineEthanol1 (reflux)High[3]
L-tryptophanPyridinecarboxaldehyde isomersEthanol/Methanol2 (reflux)75-85[5]
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reactivity in this reaction is also dependent on the electrophilicity of the carbonyl carbon. Stabilized ylides generally react well with aldehydes to produce predominantly the E-alkene.

Table 3: Comparison of Heterocyclic Aldehydes in the Wittig Reaction

AldehydeWittig ReagentBase/SolventTime (h)Yield (%)Reference
9-Anthraldehyde (Aromatic Aldehyde)Benzyltriphenylphosphonium chlorideNaOH/Dichloromethane0.17High[16]
4-Nitrobenzaldehyde (Aromatic Aldehyde)Triphenylphosphine, Ethyl bromoacetateNaHCO₃/WaterRefluxHigh[17]
Benzaldehyde (Aromatic Aldehyde)Methyl (triphenylphosphoranylidene)acetateNaHCO₃/Water1-346.5-87.0[18]

Note: Direct comparative data for the four heterocyclic aldehydes under the same Wittig reaction conditions is limited in the literature. The provided examples with aromatic aldehydes serve as a general reference.

Experimental Protocols

General Procedure for Knoevenagel Condensation with 5-(Hydroxymethyl)furan-2-carboxaldehyde[12]
  • Reactants: 5-(Hydroxymethyl)furan-2-carboxaldehyde (1a) (0.20 mmol, 25 mg), malononitrile (2b) (0.20 mmol, 13 mg).

  • Catalyst: 5 mg of biogenic calcium and barium carbonate.

  • Procedure: The reactants and catalyst are mixed in a reaction vessel.

  • Reaction Conditions: The mixture is heated at 100 °C for 1 hour under solvent-free conditions.

  • Work-up: The reaction mixture is cooled, and the solid product is isolated.

  • Yield: The product, 2-((5-(hydroxymethyl)furan-2-yl)methylene)malononitrile (3b), is obtained as a brown solid (27 mg, 78% yield).

General Procedure for Schiff Base Formation with Pyridine-2-carboxaldehyde[16]
  • Reactants: Pyridine-2-carboxaldehyde (0.50 g, 4.6 mmol) and p-toluidine (0.50 g, 4.6 mmol).

  • Solvent: 17 ml of methanol.

  • Procedure: The reactants are stirred in methanol at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: The mixture is stirred for 30 minutes, during which a beige precipitate forms. The mixture is then stirred for an additional 2 hours.

  • Work-up: The precipitate is collected by filtration and dried.

  • Yield: The product is obtained as a beige powder (1.09 g, 61% yield).

General Procedure for One-Pot Aqueous Wittig Reaction with an Aromatic Aldehyde[19]
  • Reactants: Aldehyde (e.g., benzaldehyde), α-bromoester (e.g., methyl bromoacetate), and triphenylphosphine.

  • Solvent/Base: Saturated aqueous solution of sodium bicarbonate.

  • Procedure: All reactants are added to a reaction vessel containing the aqueous sodium bicarbonate solution.

  • Reaction Conditions: The reaction is stirred for 1-3 hours.

  • Work-up: The product is isolated from the reaction mixture.

  • Yield: The alkene products are typically isolated in high yields with a high degree of stereocontrol.

Conclusion

The choice of a heterocyclic aldehyde in a synthetic strategy is a critical decision that impacts reaction efficiency and the properties of the final product.

  • This compound serves as a valuable precursor for complex, biologically active molecules, particularly through condensation reactions to form hydrazones and other Schiff base analogues.

  • Pyridine-2-carboxaldehyde , with its electron-deficient ring, exhibits high reactivity towards nucleophiles, making it suitable for rapid Schiff base formation and as a ligand precursor.

  • Furan-2-carboxaldehyde is a versatile and renewable building block, showing good reactivity in Knoevenagel condensations.

  • Thiophene-2-carboxaldehyde is a key intermediate in medicinal chemistry, though it may exhibit slightly lower reactivity in some condensation reactions compared to furan derivatives.

This guide provides a comparative overview to aid researchers in selecting the most appropriate heterocyclic aldehyde for their synthetic targets. The provided experimental data and protocols offer a starting point for laboratory investigations. It is always recommended to consult specific literature for the most optimized conditions for a particular transformation.

References

Unveiling the Antimicrobial Prowess of Benzimidazoles: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial efficacy of various benzimidazole-based agents reveals a promising class of compounds with significant potential in combating bacterial and fungal pathogens, including drug-resistant strains. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this important area of antimicrobial research.

Benzimidazole derivatives have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities.[1][2] Their structural similarity to purine nucleotides allows them to interact with various biopolymers in living systems, making them attractive candidates for antimicrobial drug discovery.[3] This guide synthesizes data from multiple studies to compare the efficacy of different benzimidazole-based agents, focusing on their activity against clinically relevant pathogens, their mechanisms of action, and the experimental protocols used to evaluate their performance.

Comparative Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives is quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4] A lower MIC value indicates greater potency. The following tables summarize the in vitro activity of selected benzimidazole compounds against various microorganisms.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
Compound/DerivativeTarget Organism(s)MIC (µg/mL)MBC (µg/mL)Key Findings & Reference(s)
TFBZ Methicillin-resistant Staphylococcus aureus (MRSA)48Demonstrates activity against a significant drug-resistant pathogen.[4]
5-bromo-2-(trifluoromethyl)-1-H-benzimidazole Escherichia coli AB115715-60 (biofilm inhibition)-Shows pronounced inhibitory effect on biofilm formation.[5]
Benzimidazole-triazole hybrid (Compound 63c) Gram-positive bacteria8 - 32-Exhibits greater activity against Gram-positive strains compared to other hybrids.[1]
Benzimidazole-triazole hybrid (Compound 35d) E. coli--Strong inhibitory effect noted.[6]
Benzimidazole-triazole hybrid (Compound 35g) Multiple bacterial strains--Good inhibition against tested strains except B. subtilis.[6]
N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) M. luteus, E. coli, S. aureus, S. epidermidis, B. cereus15.62 (against S. aureus)-Potent compound with broad-spectrum activity.[7]
Compound 6c (Benzimidazole derivative) E. coli JW55031 (TolC mutant)2-Potent activity against a mutant strain, suggesting efflux pump involvement in resistance.[8]
5-halobenzimidazole derivatives Methicillin-resistant Staphylococcus aureus (MRSA)Comparable to Ciprofloxacin-Considered promising broad-spectrum antimicrobial candidates.[9]
Table 2: Anti-biofilm Activity of Selected Benzimidazole Derivatives

Bacterial biofilms pose a significant challenge due to their inherent resistance to conventional antimicrobial agents.[4][10][11] Several benzimidazole derivatives have demonstrated potent anti-biofilm activity.

Compound/DerivativeTarget OrganismAssay MetricValueReference(s)
ABC-1 Pseudomonas aeruginosa CF-145IC50 (MBEC Assay)45.9 nMEffective at nanomolar concentrations without inhibiting bacterial growth.[4][10][12]
Compound 3d P. aeruginosa% Biofilm Inhibition71.70%Significant inhibition of biofilm formation.[4]
Compound 7f P. aeruginosa% Biofilm Inhibition68.90%Demonstrates considerable anti-biofilm properties.[4]
5-bromo-2-(trifluoromethyl)-1-H-benzimidazole E. coli AB1157Biofilm formation decrease2-10 timesConcentration-dependent reduction in biofilm formation.[5]

Mechanisms of Action

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, highlighting their versatility.[4] Some disrupt fundamental cellular processes, while others interfere with bacterial communication and virulence.

One of the key mechanisms is the inhibition of DNA gyrase , an essential bacterial enzyme involved in DNA replication.[1] By targeting the DNA gyrase subunit B, these compounds disrupt DNA synthesis, leading to cell death.[1]

Another significant mechanism is the inhibition of quorum sensing (QS) systems, particularly in pathogens like P. aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By interfering with QS signaling, certain benzimidazoles can effectively attenuate bacterial pathogenicity.[4]

Interestingly, not all benzimidazoles rely on the same mechanism. For instance, the potent anti-biofilm agent ABC-1 appears to function independently of the common c-di-GMP signaling pathway, which controls biofilm formation in many bacteria.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzimidazole-based antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a commonly used technique.[13]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Benzimidazole compounds and standard antibiotics

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) from a fresh culture.[13]

  • Compound Dilution: Prepare serial two-fold dilutions of the benzimidazole compounds and control antibiotics in the broth medium within the 96-well plate.[13]

  • Inoculation: Add the prepared inoculum to each well, except for the negative control (broth only). Include a positive control (microorganism in broth without any compound).[13]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.[13]

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7][13] This can be assessed visually or by measuring the absorbance at 600 nm.[13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][15] This assay is a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL).[13]

  • Plating: Spread the aliquot onto a fresh nutrient agar plate.[13]

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.[13]

  • Result Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[13]

Anti-Biofilm Assay (Crystal Violet Method)

This method quantifies the ability of a compound to inhibit biofilm formation.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Benzimidazole compounds

  • Crystal violet solution (0.1%)

  • Ethanol or acetic acid for destaining

Procedure:

  • Biofilm Formation: Grow the bacterial culture in the wells of a 96-well plate in the presence of various concentrations of the benzimidazole compounds. Include control wells without the compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for biofilm formation.[4]

  • Washing: Gently wash the wells to remove planktonic (free-floating) bacteria.

  • Staining: Stain the remaining adherent biofilms with a crystal violet solution.

  • Destaining: After another wash, elute the crystal violet from the biofilms using a suitable solvent like ethanol or 30% acetic acid.

  • Quantification: Measure the absorbance of the eluted crystal violet solution, which is proportional to the amount of biofilm formed.

Visualizing Key Processes

To better understand the experimental workflow and a key mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay A Prepare Serial Dilutions of Benzimidazole Compounds B Inoculate with Microorganism A->B C Incubate (16-24h) B->C D Determine MIC (No Visible Growth) C->D E Subculture from Wells with No Growth D->E Proceed with MIC & higher conc. F Incubate on Nutrient Agar E->F G Determine MBC (99.9% Killing) F->G

General workflow for antimicrobial susceptibility testing.

Quorum_Sensing_Inhibition cluster_Bacteria Bacterial Cell QS_System Quorum Sensing System Virulence Virulence Factor Production QS_System->Virulence Biofilm Biofilm Formation QS_System->Biofilm Benzimidazole Benzimidazole Derivative Benzimidazole->QS_System Inhibits

Inhibition of Quorum Sensing by Benzimidazole Derivatives.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 1H-Benzimidazole-2-carboxaldehyde is a critical prerequisite for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of various analytical methods for confirming the purity of this compound, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Techniques

A variety of analytical methods can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of impurities, or routine quality control. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.Quantitative purity, detection and quantification of impurities.High sensitivity, high resolution, excellent for quantitative analysis.Requires reference standards for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification and quantification of impurities (qNMR).Provides detailed structural information, can be quantitative without a specific reference standard for the impurity.Lower sensitivity compared to HPLC, requires more expensive instrumentation.
Mass Spectrometry (MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity, provides molecular weight information, can be coupled with chromatography (e.g., GC-MS, LC-MS) for enhanced separation and identification.May not be suitable for non-volatile or thermally labile compounds without derivatization (for GC-MS).
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups, confirmation of compound identity.Fast, non-destructive, provides a molecular fingerprint.Not suitable for quantification of impurities, limited in detecting impurities with similar functional groups.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to detect and quantify any related impurities using a reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS-compatible methods)[1][2]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for the best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column[3]

    • Mobile Phase: Acetonitrile/Water gradient or isocratic elution (e.g., 70:30 v/v with 0.1% formic acid)[4]

    • Flow Rate: 1.0 mL/min[3][4]

    • Injection Volume: 10 µL[3][5]

    • Column Temperature: 30 °C[3][4]

    • Detection: UV at a suitable wavelength (e.g., 275 nm)[3]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)[6][7]

  • Internal standard of known purity for quantitative NMR (qNMR) (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.[4] For qNMR, a precisely weighed amount of an internal standard is added.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for this compound.

    • Identify signals that do not correspond to the main compound or the solvent; these are indicative of impurities.

    • For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and to identify potential volatile or semi-volatile impurities when coupled with Gas Chromatography (GC-MS).

Instrumentation:

  • Mass spectrometer

  • Gas chromatograph (for GC-MS)

Reagents:

  • Suitable solvent (e.g., methanol, dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.

  • Direct Infusion MS: Infuse the sample solution directly into the mass spectrometer to obtain the molecular ion peak.

  • GC-MS Analysis:

    • Inject the sample solution into the GC. The components are separated based on their boiling points and polarity.

    • The separated components are then introduced into the mass spectrometer for detection and identification.

  • Data Analysis:

    • Confirm the molecular weight of this compound (146.15 g/mol ).[8]

    • Compare the mass spectra of any impurity peaks with a spectral library (e.g., NIST) for identification.[4]

Workflow and Data Visualization

The following diagrams illustrate the general workflow for purity analysis and the logical relationship between the different analytical methods.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR MS Mass Spectrometry Preparation->MS FTIR FTIR Spectroscopy Preparation->FTIR Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Impurity_Profile Impurity Profiling HPLC->Impurity_Profile NMR->Purity_Assessment NMR->Impurity_Profile Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Impurity_Profile MS->Structure_Confirmation Identity_Confirmation Identity Confirmation FTIR->Identity_Confirmation Report Certificate of Analysis Purity_Assessment->Report Impurity_Profile->Report Structure_Confirmation->Report Identity_Confirmation->Report

Caption: General workflow for the purity analysis of a chemical compound.

Method_Selection cluster_goal Analytical Goal cluster_method Recommended Method Quantitative_Purity Quantitative Purity HPLC HPLC Quantitative_Purity->HPLC Primary Method Impurity_ID Impurity Identification LC_MS LC-MS / GC-MS Impurity_ID->LC_MS Most Powerful NMR NMR Impurity_ID->NMR Confirmatory Structural_Elucidation Structural Elucidation Structural_Elucidation->NMR Gold Standard QC_Screening Routine QC Screening QC_Screening->HPLC Reliable & Quantitative FTIR FTIR QC_Screening->FTIR Fast & Simple

Caption: Decision guide for selecting an analytical method.

By utilizing a combination of these analytical techniques, researchers can confidently confirm the purity and identity of this compound, ensuring the integrity of their research and the quality of their products.

References

Comparative Guide to Structure-Activity Relationships of 1H-Benzimidazole-2-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-Benzimidazole-2-carboxaldehyde derivatives, focusing on their antimicrobial and anticancer activities. The information presented is collated from various scientific studies to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Derivatives of this compound are of particular interest as the aldehyde group provides a reactive handle for the synthesis of a diverse library of compounds, most notably Schiff bases, by condensation with various amines.[4] These modifications significantly influence the biological activity of the parent molecule, leading to potent antimicrobial and anticancer agents. This guide summarizes key findings on the SAR of these derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant concepts.

Data Presentation: Antimicrobial and Anticancer Activities

The biological activities of various this compound derivatives are summarized below. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity

The antimicrobial potential of this compound Schiff base derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of efficacy.

Table 1: Antimicrobial Activity (MIC µg/mL) of this compound Schiff Base Derivatives

Compound IDR Group (Substituent on Amine)S. aureusE. coliK. pneumoniaeA. flavusA. carbonariusReference
3c 4-Chlorophenyl-7.87.87.815.6[4]
3d 4-Bromophenyl-7.87.8--[4]
3e 4-Nitrophenyl-7.8---[4]
3f 4-Methylphenyl-7.87.8--[4]
Nalidixic Acid (Std.) --51264--[4]

Note: '-' indicates data not available in the cited source.

From the data, it is evident that Schiff base derivatives of this compound exhibit potent antibacterial activity, particularly against Gram-negative bacteria like E. coli and K. pneumoniae, with MIC values as low as 7.8 µg/mL.[4] The antifungal activity against Aspergillus species is also noteworthy for some derivatives.[4]

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying anticancer activity.

Table 2: Anticancer Activity (IC50 µM) of Substituted 1H-Benzimidazole Derivatives

Compound IDSubstitution PatternHepG2HCT-116MCF-7Reference
1d 2-(4-N,N-dimethylaminophenyl)-6-nitro-1H-benzimidazole2.121.843.45[2]
2d 2-(4-N,N-dimethylaminophenyl)-6-chloro-1H-benzimidazole4.213.985.67[2]
3s 1-(4-chlorobenzyl)-2-(4-N,N-dimethylaminophenyl)-6-nitro-1H-benzimidazole---[2]
4b 1-benzyl-2-(4-hydroxyphenyl)-6-chloro-1H-benzimidazole8.769.1210.28[2]
4k 1-(4-chlorobenzyl)-2-(4-hydroxyphenyl)-6-chloro-1H-benzimidazole6.547.898.13[2]
Paclitaxel (Std.) -1.382.544.76[2]

Note: '-' indicates data not available in the cited source.

The anticancer data suggests that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring significantly influence the cytotoxic activity.[1][2] For instance, the presence of a nitro group at the C-6 position and a dimethylamino group on the C-2 phenyl ring appears to enhance activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, as described in the literature.

Synthesis of 2-Substituted 1H-Benzimidazole Derivatives

A common method for synthesizing 2-substituted 1H-benzimidazoles involves the condensation of an o-phenylenediamine with a substituted aromatic aldehyde.[2]

Protocol: Microwave-Assisted Synthesis [2][5]

  • A mixture of the respective o-phenylenediamine (1 mmol), substituted aromatic aldehyde (1 mmol), and sodium metabisulfite (1.2 mmol) in ethanol (10 mL) is prepared in a microwave-safe vessel.

  • The reaction vessel is sealed and subjected to microwave irradiation at a specified power and temperature for 10-15 minutes.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water to precipitate the product.

  • The resulting solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is often determined using the microdilution method to find the Minimum Inhibitory Concentration (MIC).[4]

Protocol: Microdilution Method for MIC Determination [4]

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assay

The in vitro anticancer activity is commonly assessed using the Sulforhodamine B (SRB) assay.[6]

Protocol: SRB Assay for Cytotoxicity

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with Sulforhodamine B dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

General Synthetic Scheme

The following diagram illustrates the general synthetic pathway for producing 2-substituted 1H-benzimidazole derivatives from o-phenylenediamine and an aldehyde.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Condensation & Oxidation o-phenylenediamine->Condensation Aldehyde R-CHO Aldehyde->Condensation Benzimidazole 2-Substituted 1H-Benzimidazole Condensation->Benzimidazole Na2S2O5, Ethanol, Microwave

Caption: General synthesis of 2-substituted 1H-benzimidazoles.

Structure-Activity Relationship (SAR) Workflow

The logical workflow for conducting SAR studies is depicted in the following diagram.

SAR_Workflow Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification BioAssay Biological Assays (Antimicrobial, Anticancer) Purification->BioAssay DataAnalysis Data Analysis (MIC, IC50) BioAssay->DataAnalysis SAR Identify SAR DataAnalysis->SAR SAR->Design Iterative Design Lead Lead Optimization SAR->Lead

Caption: A typical workflow for structure-activity relationship studies.

Potential Mechanism of Action: Dihydrofolate Reductase Inhibition

Molecular docking studies have suggested that some benzimidazole derivatives may exert their antimicrobial and anticancer effects by inhibiting dihydrofolate reductase (DHFR).[2]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction NADP+ NADP+ DHFR->NADP+ Biosynthesis Nucleotide Biosynthesis THF->Biosynthesis NADP NADP+ Benzimidazole Benzimidazole Derivative Benzimidazole->DHFR Inhibition

Caption: Inhibition of the DHFR pathway by benzimidazole derivatives.

References

comparative study of the antioxidant activity of benzimidazole hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antioxidant Activity of Benzimidazole Hydrazones

Benzimidazole hydrazones have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antioxidant properties.[1][2] This guide provides a comparative study of the antioxidant activity of various benzimidazole hydrazone derivatives, supported by experimental data from key in vitro assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and application of these compounds.

Data Presentation: Comparative Antioxidant Activity

The antioxidant potential of benzimidazole hydrazones is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Selected Benzimidazole Hydrazones

CompoundSubstituent(s) on the Arylidene RingIC50 (µM)Reference CompoundIC50 (µM)
Hydrazone 5a2-hydroxy>100Quercetin8.8
Hydrazone 5b2,3-dihydroxy8.8Melatonin>100
Hydrazone 5d3,4-dihydroxy8.8
Hydrazone 5e2,4,6-trihydroxy8.2
Hydrazone 5j3-methoxy-4-hydroxy15.2
Hydrazone 5k3,5-dimethoxy-4-hydroxy25.5
Hydrazone 5l3,4,5-trimethoxy>100

Data sourced from a study on new 1H-benzimidazole-2-yl hydrazones, which highlighted that dihydroxy and trihydroxy substituted compounds were the most potent scavengers in the DPPH model system.[3]

Table 2: ABTS Radical Cation Scavenging Activity of Selected Benzimidazole Hydrazones

CompoundSubstituent(s) on the Arylidene RingIC50 (µM)Reference CompoundIC50 (µM)
Hydrazone 5a2-hydroxy15.2Quercetin3.2
Hydrazone 5b2,3-dihydroxy4.8Melatonin10.5
Hydrazone 5d3,4-dihydroxy5.2
Hydrazone 5e2,4,6-trihydroxy3.5
Hydrazone 5j3-methoxy-4-hydroxy7.5
Hydrazone 5k3,5-dimethoxy-4-hydroxy10.2
Hydrazone 5l3,4,5-trimethoxy>100

Data from the same study, where di- and trihydroxy substituted benzimidazoles were also the most potent scavengers in the ABTS system.[3]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[4]

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared to achieve an absorbance of approximately 1.0 at 517 nm.[3][4]

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the benzimidazole hydrazone test compounds.[3]

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 60 minutes) to allow the scavenging reaction to occur.[3]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is left in the dark for 12-16 hours.[3][5]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Reaction Mixture: Different concentrations of the benzimidazole hydrazone test compounds are added to the ABTS•+ working solution.[3]

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 60 minutes).[5]

  • Absorbance Measurement: The decrease in absorbance is measured at 734 nm.[5]

  • Calculation: The radical scavenging activity is calculated, and the results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution.

  • Reaction Mixture: The FRAP reagent is mixed with the benzimidazole hydrazone test compound.

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a ferrous sulfate standard curve.

Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution DPPH2 Mix with Benzimidazole Hydrazone DPPH1->DPPH2 DPPH3 Incubate in Dark DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 DPPH5 Calculate IC50 DPPH4->DPPH5 ABTS1 Generate ABTS•+ Radical ABTS2 Prepare Working Solution ABTS1->ABTS2 ABTS3 Mix with Benzimidazole Hydrazone ABTS2->ABTS3 ABTS4 Incubate ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate IC50 or TEAC ABTS5->ABTS6

Caption: General experimental workflows for the DPPH and ABTS antioxidant assays.

Proposed Mechanisms of Antioxidant Activity

The antioxidant activity of benzimidazole hydrazones is often attributed to their ability to react with free radicals through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT), which is a key step in the Sequential Proton Loss Electron Transfer (SPLET) mechanism.[3][5]

G cluster_mechanisms Antioxidant Mechanisms of Benzimidazole Hydrazones cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) BH Benzimidazole Hydrazone (Ar-OH) BH_HAT Ar-OH BH_SPLET Ar-OH Radical Free Radical (R•) Radical_HAT R• Radical_Cation R• Product_HAT Ar-O• + RH BH_HAT->Product_HAT H• transfer Radical_HAT->Product_HAT Anion Ar-O⁻ BH_SPLET->Anion - H⁺ Anion_Radical Ar-O• Anion->Anion_Radical - e⁻ to R• Radical_Anion R⁻ Radical_Cation->Radical_Anion + e⁻ from Ar-O⁻ Protonated_Radical RH Radical_Anion->Protonated_Radical + H⁺

Caption: Proposed HAT and SPLET mechanisms for the antioxidant activity of benzimidazole hydrazones.

References

A Researcher's Guide to Spectral Data Validation for Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of new benzimidazole derivatives marks a critical first step. However, the journey from synthesis to application hinges on the rigorous validation of the compound's structure. This guide provides a comparative overview of the essential spectroscopic techniques for characterizing these derivatives, complete with experimental protocols and data interpretation to ensure the integrity of your newly synthesized compounds.

The structural elucidation of newly synthesized benzimidazole derivatives is paramount for confirming their identity and purity. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides unique and complementary information about the molecular structure.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted approach utilizing FT-IR, NMR, and Mass Spectrometry is the gold standard for the characterization of benzimidazole derivatives.[1][2] This combination allows for the unambiguous confirmation of the synthesized structure.

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational frequencies can confirm the presence of the N-H bond in the imidazole ring, aromatic C-H bonds, and the C=N bond, which are characteristic of the benzimidazole core.[3][4] Further characteristic peaks will indicate the presence of specific substituents attached to the core structure.

Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule.[5][6] ¹H NMR helps to determine the number and types of protons and their neighboring environments, while ¹³C NMR provides insights into the carbon skeleton.[7] The chemical shifts and coupling patterns are unique for each derivative and serve as a fingerprint for the compound.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compound.[1][8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is crucial for confirming the molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[10][11]

Summary of Key Spectral Data for Benzimidazole Derivatives

The following table summarizes the expected spectral data for the core benzimidazole structure. The exact values will vary depending on the specific substituents attached to the ring.

Spectroscopic TechniqueKey FeatureExpected Range/ValueReference
FT-IR (cm⁻¹) N-H Stretch (imidazole)3200-3500 (broad)[4]
Aromatic C-H Stretch3000-3100[3]
C=N Stretch1580-1650[3][4]
C=C Stretch (aromatic)1400-1600
¹H NMR (ppm) N-H Proton (imidazole)12.0 - 13.0 (singlet, broad)[12][13]
Aromatic Protons7.0 - 8.5 (multiplets)[13]
¹³C NMR (ppm) C=N Carbon (imidazole)140 - 165[12]
Aromatic Carbons110 - 150[7][14]
Mass Spec. (m/z) Molecular Ion Peak (M⁺)Corresponds to the molecular weight of the derivative[8][9]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectral data.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the dried, purified benzimidazole derivative is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrophotometer is used to record the spectrum.[3]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.[6]

  • Data Acquisition:

    • ¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

    • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and identify all unique carbon signals.[7]

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.[1][2] Electrospray ionization (ESI) is a common ionization technique for benzimidazole derivatives.[1]

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to observe the molecular ion and its fragments. For HRMS, the instrument is calibrated to ensure high mass accuracy.[9]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectral validation of a newly synthesized benzimidazole derivative.

Workflow for Spectral Data Validation of Benzimidazole Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Benzimidazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Characterize Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Elucidate C-H Framework ms Mass Spectrometry (MS/HRMS) purification->ms Determine Molecular Weight & Formula data_analysis Analyze Spectra ftir->data_analysis nmr->data_analysis ms->data_analysis comparison Compare with Expected Data data_analysis->comparison validation Structure Validated comparison->validation Data Consistent revisit Re-evaluate Synthesis/Purification comparison->revisit Data Inconsistent revisit->synthesis

Caption: Workflow for the validation of newly synthesized benzimidazole derivatives.

By following this structured approach to spectral data validation, researchers can confidently confirm the successful synthesis of their target benzimidazole derivatives, paving the way for further biological evaluation and drug development.

References

Assessing the Therapeutic Potential of 1H-Benzimidazole-2-carboxaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Benzimidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative assessment of the therapeutic potential of analogs derived from 1H-Benzimidazole-2-carboxaldehyde, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Analogs of this compound, particularly Schiff bases and hydrazones, have emerged as promising candidates for anticancer drug development. Their mechanism of action often involves the inhibition of crucial cellular processes such as tubulin polymerization and the disruption of signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, ultimately leading to apoptosis.

Comparative Anticancer Activity of this compound Analogs
Compound TypeAnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydrazone Analog Benzimidazole-hydrazone derivative 3dHT-29 (Colon Cancer)Weak antiproliferative activity at 20 µMFluorouracil-
Hydrazone Analog Benzimidazole-hydrazone derivative 3jHT-29 (Colon Cancer)Weak antiproliferative activity at 20 µMFluorouracil-
Benzimidazole Derivative Compound 5aA549 (Lung Cancer)2.2--
Chrysin Benzimidazole Derivative Compound (1)MFC (Gastric Cancer)25.72 ± 3.95--
Benzimidazole/1,3,4-oxadiazole hybrid Hybrid 11MCF-7 (Breast Cancer)1.87Erlotinib4.58
Benzimidazole/1,3,4-oxadiazole hybrid Hybrid 11MDA-MB-231 (Breast Cancer)5.67Erlotinib7.46
Benzimidazole-pyrazole linked Compound 28MCF-7 (Breast Cancer)2.2 - 11.95-FU1.16 - 7.12
Benzimidazole-pyrazole linked Compound 28MDA-MB-231 (Breast Cancer)2.2 - 11.95-FU1.16 - 7.12
Benzimidazole-pyrazole linked Compound 28A549 (Lung Cancer)2.2 - 11.95-FU1.16 - 7.12
Benzimidazole-triazolothiadiazine derivative Compound 5eBreast Cancer Cells0.032 (Aromatase inhibition)--

Note: The table summarizes data from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. After 24 hours, the old medium is replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO) and a blank (medium only) are included.[1]

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, 10 µL of the MTT reagent is added to each well, and the plate is incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.

experimental_workflow_mtt_assay cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT reagent and incubate for 4h D->E F Solubilize formazan crystals E->F G Measure absorbance to determine cell viability F->G

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity

Derivatives of this compound, including Schiff bases and thiosemicarbazones, have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity of this compound Analogs
Compound TypeAnalogBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Pyrazole-attached Benzimidazole Compound 5eS. aureus15.62--
Pyrazole-attached Benzimidazole Compound 5gS. aureus15.62--
Pyrazole-attached Benzimidazole Compound 5iS. aureus15.62--
Benzimidazole Schiff base Compound 54aBacterial and Fungal speciesPromising activityBacterial and Fungal speciesPromising activity
Benzimidazole Schiff base Compound 54bBacterial and Fungal speciesPromising activityBacterial and Fungal speciesPromising activity

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Lower values indicate higher potency. Ciprofloxacin and Ketoconazole are often used as standard reference drugs for antibacterial and antifungal activity, respectively.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

Agar Streak Dilution Method
  • Preparation of Media: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., dimethyl formamide). Graded quantities of the test compounds are incorporated into a specified quantity of molten sterile agar (Nutrient Agar for bacteria, Sabouraud's Dextrose Agar for fungi).[2]

  • Pouring Plates: The medium containing the compound is poured into a Petri dish to a depth of 3–4 mm and allowed to solidify.[2]

  • Inoculation: The surface of the agar is inoculated with the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

experimental_workflow_antimicrobial cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare serial dilutions of test compound in molten agar B Pour agar into petri dishes and allow to solidify A->B C Inoculate agar surface with microbial suspension B->C D Incubate under appropriate conditions C->D E Observe for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Schiff base derivatives of imidazole and benzimidazole have shown notable anti-inflammatory effects.[3] These compounds can modulate the activity of enzymes involved in the arachidonic acid metabolism pathway, thereby mitigating the inflammatory response.[3]

Comparative Anti-inflammatory Activity of Imidazole Schiff Base Derivatives
CompoundPaw Edema Inhibition (%)Reduction in IL-1βReduction in TNF-α
C1INSignificantSignificantSignificant
C2INSignificantSignificantSignificant
C4INSignificantSignificantSignificant
C5INSignificantSignificantSignificant
C11INSignificantSignificantSignificant

Note: Data from a study on Schiff's base Imidazole derivatives, highlighting their effectiveness in reducing paw edema and pro-inflammatory cytokines.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the anti-inflammatory activity of novel compounds.[4][5]

  • Animal Grouping: Healthy rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds are administered to the animals in the test groups, usually orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[4][6]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for the treated groups in comparison to the control group.

experimental_workflow_anti_inflammatory cluster_workflow Carrageenan-Induced Paw Edema Workflow A Administer test compound/standard drug to rats B Inject carrageenan into the hind paw to induce edema A->B C Measure paw volume at regular time intervals B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Signaling Pathways and Mechanisms of Action

signaling_pathway_anticancer cluster_pathway Potential Anticancer Mechanisms of Benzimidazole Analogs cluster_tubulin Tubulin Polymerization Inhibition cluster_egfr EGFR Signaling Pathway cluster_apoptosis Induction of Apoptosis BZA This compound Analogs Tubulin Tubulin BZA->Tubulin Inhibits EGFR EGFR BZA->EGFR Inhibits Apoptosis Apoptosis BZA->Apoptosis Induces Microtubules Microtubules Tubulin->Microtubules Polymerization Proliferation Cell Proliferation & Survival Microtubules->Proliferation Downstream Downstream Signaling (e.g., PI3K/Akt, MEK/Erk) EGFR->Downstream Downstream->Proliferation Proliferation->Apoptosis Inhibition leads to

References

Safety Operating Guide

Proper Disposal Procedures for 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 1H-Benzimidazole-2-carboxaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard and Personal Protective Equipment (PPE) Summary

Proper handling and disposal require an awareness of the chemical's hazards and the use of appropriate personal protective equipment.

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302Protective gloves, Lab coat/Protective clothing
Serious Eye Irritation (Category 2)H319Chemical safety goggles / Face shield
Skin Irritation (Category 2)H315Protective gloves
Respiratory Irritation (Category 3)H335Use only in a well-ventilated area or chemical fume hood

Data sourced from GHS classifications.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the procedural steps for the safe handling and disposal of this compound waste.

Objective: To safely collect, store, and dispose of this compound waste in accordance with safety regulations.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified in the table above

  • Appropriate solvent for decontamination (e.g., acetone, ethanol)

  • Sealable bags for contaminated disposable items

Methodology

Step 1: Preparation and Donning PPE

  • Before handling the chemical waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1]

  • Put on all required PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

Step 2: Waste Segregation

  • This compound waste must be segregated from other waste streams.

  • Do not mix this waste with other chemicals unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 3: Collection of Solid Waste and Contaminated Materials

  • Carefully place any unused or contaminated solid this compound into a designated hazardous waste container.

  • Avoid generating dust during transfer.[1]

  • Any disposable materials that have come into direct contact with the chemical (e.g., weighing paper, contaminated paper towels, gloves) should also be placed in the designated solid waste container or a sealed, labeled bag for disposal.

Step 4: Decontamination and Disposal of Empty Containers

  • Initial Rinse: The primary chemical container must be treated as hazardous waste. After ensuring the container is empty of all visible solid, rinse it thoroughly with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in a designated liquid hazardous waste container.[3]

  • Subsequent Rinses: Perform at least two additional rinses. As this compound does not fall into the "highly toxic" category (LD50 < 50mg/kg), subsequent rinses can typically be disposed of according to standard laboratory procedures, but consult your institutional EHS guidelines for specific requirements.

  • Container Disposal: After triple-rinsing and air-drying, deface the original label on the container and dispose of it as non-hazardous solid waste or as directed by your EHS office.

Step 5: Labeling and Temporary Storage

  • Securely close the hazardous waste container.[1]

  • Affix a completed hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • An accurate estimation of the quantity

    • The date of accumulation

  • Store the sealed and labeled container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

Step 6: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.

  • Waste must be disposed of at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][4][5]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Steps start Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Collect Solid Waste & Contaminated Disposables waste_type->solid_waste Solid Product or Contaminated Item empty_container Handle Empty Container waste_type->empty_container Empty Original Container hw_container Place in Labeled Hazardous Waste Container solid_waste->hw_container rinse Triple Rinse Container empty_container->rinse collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse collect_rinse->hw_container storage Store in Satellite Accumulation Area hw_container->storage ehs_pickup Arrange EHS Pickup for Approved Disposal storage->ehs_pickup

References

Personal protective equipment for handling 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Benzimidazole-2-carboxaldehyde

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 3314-30-5). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile: this compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and causes serious eye irritation (Eye irritation, Category 2).[1] It may also cause skin and respiratory irritation.[2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines and safe handling procedures is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[4][5]
Hand Protection Chemical-impermeable gloves.Gloves must be inspected for degradation before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Nitrile gloves are a common recommendation for handling similar chemicals.[6] Always wash hands thoroughly after removing gloves.[1][6]
Body Protection Fire/flame resistant and impervious clothing, such as a laboratory coat or overalls.For procedures with a high risk of splashing, a PVC apron may be used for additional protection.[1][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[6]
Operational Plan: Safe Handling and Disposal Procedures

A systematic approach to handling and disposal is critical to prevent contamination and accidental exposure.

1. Preparation and Handling:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Avoiding Dust Formation: Handle the solid compound carefully to avoid the formation and dispersion of dust.[1][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store apart from foodstuff containers.[1]

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be segregated and treated as hazardous chemical waste.

  • Disposal Method: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not let the chemical enter drains.[1]

Emergency First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • If Swallowed: Rinse mouth with water. Get medical help.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure A Don Appropriate PPE B Verify Fume Hood Operation A->B C Assemble Materials B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F G Segregate Hazardous Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.